2-Chlorocinnamic acid
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRTHHNKJBVBO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301035497 | |
| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939-58-2, 3752-25-8, 4513-41-1 | |
| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-o-Chlorocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003752258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chlorophenyl)propenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC52173 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorocinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-o-chlorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | o-chlorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chlorocinnamic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT5X82W7YR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Chlorocinnamic Acid: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. The information is intended for use by professionals in research, science, and drug development.
Chemical Identity and Structure
This compound is an organic compound characterized by a benzene (B151609) ring substituted with both a carboxylic acid group and a chlorine atom.[1] The molecule exists predominantly in the trans configuration, which influences its physical properties and chemical reactivity.[1]
-
IUPAC Name: (E)-3-(2-chlorophenyl)prop-2-enoic acid[2]
-
CAS Number: 3752-25-8[3]
-
SMILES: C1=CC=C(C(=C1)/C=C/C(=O)O)Cl[4]
-
InChI: InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+[3]
-
InChIKey: KJRRTHHNKJBVBO-AATRIKPKSA-N[3]
Physicochemical Properties
This compound typically appears as a white to light yellow crystalline solid.[1] It is sparingly soluble in water but demonstrates greater solubility in various organic solvents.[1][5]
| Property | Value | Source |
| Molecular Weight | 182.60 g/mol | [2] |
| Melting Point | 208-210 °C | [6] |
| Boiling Point | 280 °C (536 °F) | [7] |
| Solubility | Insoluble in water; Soluble in ethanol, ethyl acetate, chloroform, dichloromethane, DMSO, and acetone.[6] | |
| logP (Octanol/Water Partition Coefficient) | 2.5 | [2] |
| Enthalpy of Fusion | 33.54 ± 1.3 kJ/mol | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Data |
| ¹H NMR | (300 MHz, DMSO-d6) δ: 7.88 (d, J = 16.2 Hz, 1H), 7.54-7.38 (m, 2H), 7.37-7.28 (m, 2H), 6.56 (d, J = 16.2 Hz, 1H)[8] |
| ¹³C NMR | (75 MHz, DMSO-d6) δ: 167.85, 139.40, 134.29, 132.56, 132.13, 130.51, 128.74, 128.27, 122.86 ppm[8] |
| IR Spectrum | Available from the NIST/EPA Gas-Phase Infrared Database.[9] |
| Mass Spectrum | Available in the NIST Chemistry WebBook (electron ionization).[3] |
Experimental Protocols
4.1. Synthesis of this compound
A common method for the synthesis of cinnamic acids is the Perkin-Oglialoro reaction; however, yields can be low.[10] An alternative is the Knoevenagel condensation. A general procedure for the synthesis of a related compound, p-chlorocinnamic acid, involves the reaction of the corresponding aldehyde with malonic acid derivatives.[11] A typical synthesis for a chlorocinnamic acid is described below.[12]
Typical Procedure: Synthesis of p-Chlorocinnamic Acid [12]
-
Place anhydrous acetic acid (6.3 mL, 0.1089 mol) in a 100 mL three-necked Claisen flask equipped with a mechanical stirrer, thermometer, and a water-cooled reflux condenser.
-
Slowly add boron tribromide (2.2 mL, 0.022 mol) in anhydrous benzene (5 mL) over 30-40 minutes with stirring while cooling the flask with ice.
-
Stir the resulting solution for one hour at room temperature, followed by 5-6 hours at 55-65°C.
-
After cooling, add 4-DMAP (1.3 g, 0.01 mol), pyridine (B92270) (2.412 mL, 0.03 mol), and NMP (2 mL).
-
Add p-chlorobenzaldehyde (2.81g, 0.02 mol) and heat the mixture to reflux (180-190°C) for 9 hours.
-
After the reaction, treat the solution with water (70-80 mL) and then with a 20% NaOH solution to a pH of 9-10.
-
Remove unreacted p-chlorobenzaldehyde by vacuum distillation.
-
Cool the final solution, filter it, and treat the filtrate with a 20% HCl solution to a pH of 1-2 to precipitate the p-chlorocinnamic acid.
-
Stir the mixture under ice cooling for 2-3 hours, then filter the product, wash with cool water, and dry.
Caption: Synthesis workflow for chlorocinnamic acid.
4.2. Solubility Determination
The solubility of this compound in various organic solvents was determined using the gravimetric method at different temperatures.[5]
Experimental Protocol: Gravimetric Solubility Determination [5]
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.
-
Agitate the mixture in a constant temperature shaker bath for a sufficient time to reach equilibrium.
-
Allow the solution to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Evaporate the solvent from the supernatant.
-
Weigh the remaining solid solute to determine the mass dissolved in the known volume of the solvent.
-
Repeat the procedure at various temperatures to determine the solubility curve.
References
- 1. CAS 3752-25-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. PubChemLite - this compound (C9H7ClO2) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 3752-25-8 [chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. rsc.org [rsc.org]
- 9. This compound [webbook.nist.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. CN105348101A - Preparation method of methyl p-chlorocinnamate - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
2-Chlorocinnamic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chlorocinnamic acid, a chlorinated derivative of the naturally occurring organic acid, cinnamic acid. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its potential biological activities. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Chemical and Physical Properties
This compound, with the CAS number 3752-25-8, is a white to light yellow crystalline powder.[1] It is characterized by a molecular weight of approximately 182.60 g/mol .[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 3752-25-8 | [1] |
| Molecular Formula | C₉H₇ClO₂ | [1] |
| Molecular Weight | 182.60 g/mol | [1] |
| IUPAC Name | (2E)-3-(2-chlorophenyl)prop-2-enoic acid | [1] |
| Appearance | White to light yellow crystal powder | |
| Melting Point | 208-210 °C | |
| Solubility | Insoluble in water; Soluble in ethanol (B145695), ethyl acetate, chloroform, dichloromethane, DMSO, and acetone. |
Synthesis of this compound: The Knoevenagel-Doebner Condensation
A common and efficient method for the synthesis of this compound is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde (2-chlorobenzaldehyde) with an active methylene (B1212753) compound (malonic acid) in the presence of a basic catalyst.
Experimental Protocol
Materials and Reagents:
-
Malonic acid
-
Pyridine (B92270) (solvent)
-
Piperidine (catalyst)
-
1 M Hydrochloric acid
-
Ethanol (95% for recrystallization)
-
Distilled water
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and vacuum flask
-
Beakers
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-chlorobenzaldehyde and 1.5 equivalents of malonic acid.
-
Addition of Catalyst and Solvent: To the flask, add pyridine as the solvent and a catalytic amount of piperidine.
-
Reflux: Assemble a reflux condenser on the flask and heat the mixture to 90-100 °C using a heating mantle or oil bath, with continuous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold water while stirring.
-
Precipitation: Acidify the aqueous mixture by the dropwise addition of 1 M hydrochloric acid until the pH reaches approximately 2-3. This will cause the crude this compound to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual impurities.
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot 95% ethanol to yield pure this compound.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.
Caption: A flowchart illustrating the key steps in the synthesis of this compound via the Knoevenagel-Doebner condensation.
Biological Activity and Potential Applications
Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties.[2] While research specifically on this compound is more limited compared to other derivatives, it has been identified as an inhibitor of certain enzymes. For instance, it has been shown to be a regiospecific inhibitor of malonic and 2-methoxycinnamic acid decarboxylases.
The mechanism of action for many cinnamic acid derivatives involves the modulation of key signaling pathways. For example, some derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] In the context of cancer, some cinnamic acid derivatives are known to induce apoptosis.
Given its structural similarity to other biologically active cinnamic acids, this compound is a compound of interest for further investigation in drug discovery and development. Its potential to act as an enzyme inhibitor makes it a candidate for the development of targeted therapies.
Caption: A diagram illustrating the conceptual role of this compound as an inhibitor of an enzymatic reaction.
This technical guide provides a foundational understanding of this compound for researchers and professionals. Further studies are warranted to fully elucidate its biological activities and potential therapeutic applications.
References
Synthesis of 2-Chlorocinnamic Acid from 2-Chlorobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-chlorocinnamic acid from 2-chlorobenzaldehyde (B119727). This document details the core chemical reactions, provides in-depth experimental protocols, and presents quantitative data to facilitate the selection and implementation of the most suitable synthetic strategy. The information is intended for an audience with a background in organic chemistry and experience in laboratory synthesis.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. Its structural features, including the carboxylic acid moiety and the chlorinated phenyl ring, make it a versatile building block in drug discovery and development. The synthesis of this compound from the readily available 2-chlorobenzaldehyde can be achieved through several established organic reactions. This guide will focus on three principal methods: the Perkin reaction, the Knoevenagel condensation, and the Wittig reaction. Each method will be discussed in detail, including its reaction mechanism, experimental protocol, and relevant quantitative data.
Synthetic Pathways Overview
The conversion of 2-chlorobenzaldehyde to this compound involves the formation of a new carbon-carbon double bond. The three primary methods discussed herein achieve this transformation through different mechanistic pathways, each with its own advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
Figure 1: Key synthetic routes to this compound.
Data Presentation
The following table summarizes the quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies and reaction conditions.
| Reaction | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Perkin Reaction | 2-Chlorobenzaldehyde, Acetic Anhydride | Sodium Acetate | None | 180 | 5 | ~70-80 |
| Knoevenagel Condensation | 2-Chlorobenzaldehyde, Malonic Acid | Pyridine, Piperidine | Pyridine | 100 (Water Bath) | 1 | ~95 |
| Wittig Reaction | 2-Chlorobenzaldehyde, (Carbethoxymethylene)triphenylphosphorane | None (stabilized ylide) | Toluene | Reflux (111) | 12-24 | Good (ester) |
Note: The yield for the Wittig reaction refers to the intermediate ester, which then requires hydrolysis.
Reaction Mechanisms and Experimental Protocols
This section provides detailed mechanistic diagrams and step-by-step experimental protocols for each synthetic method.
Perkin Reaction
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes and acid anhydrides in the presence of an alkali salt of the acid.[1][2]
Figure 2: Mechanism of the Perkin Reaction.
Experimental Protocol: Perkin Reaction
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-chlorobenzaldehyde (14.06 g, 0.1 mol), acetic anhydride (15.3 g, 0.15 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).
-
Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 180°C for 5 hours with constant stirring.
-
Work-up: Allow the reaction mixture to cool to approximately 100°C and then pour it into 100 mL of water. Boil the mixture for 15 minutes to hydrolyze any remaining acetic anhydride.
-
Isolation: Cool the mixture to room temperature. The this compound will precipitate as a solid. Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
-
Drying: Dry the purified crystals in a desiccator over anhydrous calcium chloride.
Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for forming C=C bonds by reacting an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst.[3][4] The Doebner modification utilizes pyridine as the solvent and a catalytic amount of piperidine.[5]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Chlorocinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorocinnamic acid, a compound of interest in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.88 | d | 16.2 | =CH- (trans) |
| 7.54-7.38 | m | Aromatic-H | |
| 7.37-7.28 | m | Aromatic-H | |
| 6.56 | d | 16.2 | =CH-COOH (trans) |
Note: Data obtained from a spectrum recorded in DMSO-d6 at 300 MHz.[1]
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound.
| Chemical Shift (δ) ppm | Assignment |
| 167.39 | C=O |
| 142.32 | Ar-C |
| 136.55 | Ar-C |
| 133.80 | Ar-C-Cl |
| 130.64 | Ar-CH |
| 129.81 | Ar-CH |
| 127.82 | Ar-CH |
| 126.75 | Ar-CH |
| 121.03 | =CH-COOH |
Note: Data obtained from a spectrum recorded in DMSO-d6 at 75 MHz.[1]
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for obtaining NMR spectra of organic compounds like this compound.
-
Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, such as DMSO-d6 or CDCl₃, in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/0.5 mL.
-
Instrument Setup: The NMR spectrometer is set up for the desired nucleus (¹H or ¹³C). The field strength of the instrument (e.g., 300 MHz or 400 MHz) determines the resolution of the spectrum.[2]
-
Data Acquisition: The spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID). For ¹³C NMR, a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to a standard (e.g., Tetramethylsilane - TMS).
Figure 1: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum is a fingerprint of the molecule, revealing the presence of specific functional groups.
IR Data
Table 3: IR Spectroscopic Data for this compound.
| Wavenumber (cm⁻¹) | Description of Absorption |
| ~3000 (broad) | O-H stretch (Carboxylic acid) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1630 | C=C stretch (Alkene) |
| ~1470, 1440 | C=C stretch (Aromatic) |
| ~760 | C-Cl stretch |
Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or ATR).[3][4]
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like this compound is the Attenuated Total Reflectance (ATR) technique.
-
Instrument Preparation: The ATR crystal surface of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a background spectrum is collected.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Data Collection: The IR spectrum is then recorded. The evanescent wave from the ATR crystal penetrates the sample, and the absorbed radiation is detected.[5]
Figure 2: Workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Mass Spectrometry Data
Table 4: Mass Spectrometric Data for this compound.
| m/z | Relative Intensity (%) | Assignment |
| 182 | 100 | [M]⁺ (³⁵Cl isotope) |
| 184 | ~32 | [M]⁺ (³⁷Cl isotope) |
| 165 | [M-OH]⁺ | |
| 139 | [M-COOH]⁺ | |
| 103 | [C₈H₇]⁺ |
Note: The molecular weight of this compound is 182.60 g/mol . The presence of the chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4][6]
Experimental Protocol for Mass Spectrometry
The following outlines a general procedure for the analysis of an organic acid like this compound using Electrospray Ionization (ESI) Mass Spectrometry.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. This solution is then further diluted to the µg/mL or ng/mL range.[7]
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source, typically via direct infusion or after separation by liquid chromatography.
-
Ionization: In the ESI source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
Figure 3: General workflow for ESI-Mass Spectrometry analysis.
References
- 1. rsc.org [rsc.org]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. This compound(3752-25-8) IR Spectrum [m.chemicalbook.com]
- 4. This compound | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. This compound [webbook.nist.gov]
- 7. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
An In-depth Technical Guide to 2-Chlorocinnamic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorocinnamic acid, a halogenated derivative of the naturally occurring unsaturated aromatic carboxylic acid, cinnamic acid, has been a subject of chemical synthesis and study for over a century. Its discovery is rooted in the foundational period of modern organic chemistry, with its synthesis being an early application of the now-famous Perkin reaction. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and chemical properties of this compound, tailored for an audience engaged in chemical research and development.
Discovery and Historical Context
The first documented synthesis of this compound, referred to in the late 19th century as o-Chlorzimmtsäure, is attributed to S. Gabriel and J. Michael in 1883. Their work, published in the German chemical journal Berichte der deutschen chemischen Gesellschaft, described the reaction of 2-chlorobenzaldehyde (B119727) with acetic anhydride (B1165640) in the presence of sodium acetate (B1210297). This synthesis was a direct application of the Perkin reaction, a method developed by English chemist William Henry Perkin in 1868 for the preparation of unsaturated aromatic acids. The Perkin reaction was a significant advancement in organic synthesis, allowing for the creation of a wide variety of cinnamic acid derivatives from different aromatic aldehydes.
The late 19th and early 20th centuries were a period of intense investigation into the synthesis and properties of substituted aromatic compounds, driven by the burgeoning dye and pharmaceutical industries. The synthesis of this compound was part of this broader effort to understand how the addition of substituents to aromatic rings influences the chemical and physical properties of organic molecules.
Physicochemical Properties
This compound is a white to light yellow crystalline solid. Its properties are well-documented in chemical literature and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇ClO₂ | --INVALID-LINK-- |
| Molecular Weight | 182.60 g/mol | --INVALID-LINK-- |
| Melting Point | 209-212 °C | [Various chemical suppliers] |
| CAS Number | 3752-25-8 | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | [Various chemical suppliers] |
| Solubility | Sparingly soluble in water; soluble in ethanol (B145695), acetone, and other organic solvents. | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Peaks/Signals |
| Infrared (IR) | Characteristic peaks for C=O stretch (carboxylic acid), C=C stretch (alkene), aromatic C-H stretch, and C-Cl stretch. A broad O-H stretch is also observed for the carboxylic acid group. |
| ¹H NMR | Signals corresponding to the vinyl protons (doublets, with coupling constants indicative of a trans configuration), aromatic protons (multiplets), and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, vinyl carbons, and the six aromatic carbons (with the carbon bearing the chlorine atom being deshielded). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom. |
Experimental Protocols
The synthesis of this compound is a classic example of the Perkin reaction. Below are detailed methodologies for both a historical and a modern laboratory-scale synthesis.
Historical Synthesis (Adapted from Gabriel and Michael, 1883)
This protocol is based on the likely methods used in the late 19th century.
Materials:
-
2-Chlorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Water
-
Hydrochloric acid
Procedure:
-
A mixture of 2-chlorobenzaldehyde, a slight excess of acetic anhydride, and anhydrous sodium acetate (in approximately a 1:1.5:1 molar ratio) is placed in a round-bottom flask fitted with a reflux condenser.
-
The mixture is heated in an oil bath at a temperature of 180-200°C for several hours.
-
The hot reaction mixture is then poured into a large volume of water.
-
The resulting solution is boiled to hydrolyze the intermediate anhydride.
-
After cooling, the solution is acidified with hydrochloric acid to precipitate the crude this compound.
-
The crude product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol.
Modern Laboratory Synthesis via the Perkin Reaction
This protocol incorporates modern laboratory techniques for improved safety and yield.
Materials:
-
2-Chlorobenzaldehyde (10.0 g, 71.1 mmol)
-
Acetic anhydride (15.0 mL, 159 mmol)
-
Anhydrous potassium carbonate (10.0 g, 72.4 mmol)
-
10% aqueous sodium hydroxide (B78521) solution
-
Concentrated hydrochloric acid
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorobenzaldehyde, acetic anhydride, and anhydrous potassium carbonate.
-
Heat the reaction mixture in a silicone oil bath at 180°C with vigorous stirring for 4-6 hours.
-
Allow the mixture to cool to approximately 100°C and then pour it into 200 mL of deionized water in a beaker.
-
Heat the aqueous mixture to boiling and then add 10% aqueous sodium hydroxide solution until the solution is basic to litmus (B1172312) paper. This step hydrolyzes the anhydride and dissolves the product as its sodium salt.
-
Boil the solution for a further 15 minutes to ensure complete hydrolysis.
-
If any unreacted 2-chlorobenzaldehyde is present as an oil, it can be removed by hot filtration or extraction with a small amount of an organic solvent like toluene.
-
Cool the aqueous solution in an ice bath and then slowly add concentrated hydrochloric acid with stirring until the pH is approximately 2.
-
A white precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the filter cake with cold deionized water.
-
Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to yield pure this compound.
Visualizations
Perkin Reaction Mechanism for the Synthesis of this compound
Caption: The Perkin reaction mechanism for the synthesis of this compound.
General Experimental Workflow for the Synthesis and Purification of this compound
Caption: A general workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
While the initial discovery of this compound was focused on its chemical synthesis and properties, more recent studies have explored its biological activities. It has been investigated for its potential as an antimicrobial and antifungal agent. Some research suggests that cinnamic acid derivatives can act as enzyme inhibitors. However, at the time of its discovery and for many decades thereafter, the concept of specific biological signaling pathways as we understand them today did not exist. Therefore, there is no historical data on the interaction of this compound with specific cellular signaling cascades. Modern research in this area is ongoing but is beyond the scope of this historical and foundational technical guide.
Conclusion
This compound is a compound with a rich history rooted in the foundational era of organic synthesis. Its preparation via the Perkin reaction is a testament to the enduring utility of classic named reactions. For contemporary researchers, a thorough understanding of its historical synthesis, coupled with modern analytical and purification techniques, provides a solid foundation for its use in the development of new materials, pharmaceuticals, and other fine chemicals. The detailed physicochemical and spectroscopic data presented in this guide serve as a valuable resource for the unambiguous identification and characterization of this versatile synthetic intermediate.
Potential Biological Activities of Substituted Cinnamic Acids: A Technical Guide
Introduction
Cinnamic acid, an organic compound naturally found in plants like cinnamon, serves as a foundational structure for a diverse class of derivatives with significant therapeutic potential.[1][2] These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, have garnered considerable attention in medicinal chemistry due to their low toxicity and wide spectrum of biological activities.[1][3] Modern pharmacological research has validated the traditional use of plants containing these compounds, revealing potent anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, among others.[1][4] The versatility of the cinnamic acid scaffold allows for synthetic modifications, leading to the development of novel derivatives with enhanced efficacy and targeted actions.[5][6][7] This guide provides an in-depth overview of the key biological activities of substituted cinnamic acids, presenting quantitative data, detailed experimental protocols, and visualizations of relevant molecular pathways to support researchers and drug development professionals.
Antimicrobial and Antibiofilm Activity
Cinnamic acid and its derivatives have emerged as a promising class of antimicrobials, exhibiting a broad spectrum of activity against pathogenic bacteria and fungi.[5][8] Their mechanisms of action often involve the disruption of microbial cell membranes, inhibition of essential enzymes like ATPase, and prevention of biofilm formation.[4] The antimicrobial potency is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group.[9][10] For instance, the presence of phenolic hydroxyl groups and conjugation with other antimicrobial pharmacophores, such as carvacrol, have been shown to enhance antibacterial efficacy.[9]
Quantitative Data: Antimicrobial Activity
The antimicrobial potency of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating greater activity.[8]
Table 1: Antibacterial Activity of Substituted Cinnamic Acids
| Derivative | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| Cinnamic Acid | Staphylococcus aureus | >5000 | Escherichia coli | >5000 | [8] |
| Mycobacterium tuberculosis H37Rv | 250-675 | [8][9] | |||
| p-Coumaric Acid | S. aureus | - | Acinetobacter baumannii (Colistin-Resistant) | 128-256 | [11] |
| Ferulic Acid | S. aureus | - | A. baumannii (Colistin-Resistant) | 512-1024 | [11] |
| p-Methoxycinnamic Acid | S. aureus | 40 | E. coli | 30 | [11] |
| A. baumannii (Colistin-Resistant) | 128-512 | [11] | |||
| DM2 (Caffeic acid-carvacrol conjugate) | S. aureus | 16-64 | A. baumannii | >256 | [9] |
| DM8 (o-Coumaric acid-carvacrol conjugate) | Enterococcus faecium | 32 | A. baumannii | >256 |[9] |
Table 2: Antifungal Activity of Substituted Cinnamic Acids
| Derivative | Fungal Strain | MIC (µM) | Reference |
|---|---|---|---|
| Cinnamic Acid | Aspergillus niger | 2.04 | [10] |
| Candida albicans | 2.04 | [10] | |
| Isobutyl Cinnamate | A. niger | 0.79 | [10] |
| C. albicans | 0.89 | [10] | |
| N,N-diethylcinnamamide | A. niger | 0.89 | [10] |
| C. albicans | 1.6 | [10] | |
| Halogenated Derivative (at double bond) | A. niger | 0.89 | [10] |
| | C. albicans | 0.79 |[10] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[8]
-
Preparation of Test Compound: Dissolve the substituted cinnamic acid in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism from a fresh culture. Adjust the concentration to approximately 5 x 10^5 Colony Forming Units (CFU)/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.[8]
-
Inoculation: Add the microbial inoculum to each well containing the diluted test compound. Include positive control wells (medium with inoculum, no compound) and negative control wells (medium only).[8]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[8]
-
MIC Determination: Following incubation, determine the MIC as the lowest concentration of the compound at which no visible turbidity or growth of the microorganism is observed.[8]
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity
Substituted cinnamic acids have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][4] Their efficacy has been evaluated against a range of cancer cell lines, such as breast, colon, liver, and lung cancer.[3][4][12] The introduction of specific substituents, like bromine atoms or hydroxamic acid moieties, can dramatically enhance cytotoxic activity.[3][13]
Quantitative Data: Anticancer Activity
The antiproliferative effects are commonly measured by IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
Table 3: In Vitro Antiproliferative Activity of Substituted Cinnamic Acids
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
|---|---|---|---|
| 5a (Dibromo-quinolone hybrid) | HCT-116 (Colon) | 1.89 | [3] |
| HepG2 (Liver) | 4.05 | [3] | |
| 5b (Dibromo-quinolone hybrid) | MCF-7 (Breast) | 8.48 | [3] |
| 7l (Cinnamic hydroxamic acid derivative) | HCT-116 (Colon) | GI50: 0.35 | [13] |
| MCF-7 (Breast) | GI50: 0.22 | [13] | |
| NCI-H460 (Lung) | GI50: 0.48 | [13] | |
| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast) | ~3.2 | [4] |
| trans-Cinnamic Acid | A549 (Lung) | ~160 | [4] |
| Compound 5 (Methyl-substituted amide) | A-549 (Lung) | 10.36 | [12] |
| Compound 6i (Cinnamic acid hybrid) | Multiple Cell Lines | EC50: 36-45 |[14] |
Signaling Pathways in Cancer
Cinnamic acid derivatives can modulate critical signaling pathways involved in cancer progression. The PI3K/Akt pathway, which regulates cell survival and proliferation, is a key target.[15] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[15]
Signaling Pathway: PI3K/Akt Inhibition
Caption: Inhibition of the PI3K/Akt pathway by cinnamic acid derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted cinnamic acid derivatives for a specific duration (e.g., 48 hours).[4] Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Antioxidant Activity
Many cinnamic acid derivatives, particularly those with hydroxyl substitutions on the phenyl ring (hydroxycinnamic acids), are potent antioxidants.[16][17] They act as radical scavengers by donating a hydrogen atom from their phenolic groups, which terminates the chain propagation step in oxidative processes.[16] This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases.[17]
Quantitative Data: Antioxidant Activity
The radical scavenging activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with results expressed as IC50 values.
Table 4: Antioxidant Activity of Substituted Cinnamic Acids (DPPH Assay)
| Derivative | IC50 | Reference |
|---|---|---|
| Cinnamic Acid | 0.18 µg/mL | [2] |
| Cinnamyl Acetate | 0.16 µg/mL | [2] |
| Compound 4 ((E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative) | Similar to Trolox | |
| Compound 13 ((E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivative) | Similar to Trolox |
| Vitamin C (Standard) | 0.12 µg/mL |[2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the free radical scavenging ability of antioxidant compounds.[18][19]
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.[18]
-
Reaction Mixture: In a cuvette or microplate well, mix a specific volume of the test compound (at various concentrations) with the DPPH working solution.[20]
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[18][20]
-
Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.[18][20] A blank containing only the solvent is used to zero the instrument.[18]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
Mechanism: DPPH Radical Scavenging
Caption: DPPH radical scavenging mechanism by a hydroxycinnamic acid.
Anti-inflammatory Activity
Cinnamic acid derivatives exhibit significant anti-inflammatory properties by modulating key inflammatory pathways and enzymes.[21][22] They have been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[4] Furthermore, certain derivatives are effective inhibitors of enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are central to the inflammatory cascade.[14][23]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potential is assessed by measuring the inhibition of inflammatory mediators or enzymes.
Table 5: Anti-inflammatory Activity of Substituted Cinnamic Acids
| Compound | Assay | % Inhibition / IC50 (µM) | Reference |
|---|---|---|---|
| 2m (UDCA-cinnamic acid hybrid) | NO Production Inhibition | IC50: 7.70 | [24] |
| 8d1 (Cinnamic acid hybrid) | NO Production Inhibition | IC50: 1.55 | [24] |
| 9a (Cinnamic acid-NO donor hybrid) | LOX Inhibition | Lowest IC50 in study | [14] |
| 9e (Cinnamic acid-NO donor hybrid) | COX-2 & LOX Inhibition | Significant dual inhibitor | [14] |
| 4ii (Phenylpenta-dienoic acid) | LOX Inhibition | Most potent in study | [17] |
| 3,4-dioxomethylene cinnamic acid | Egg Albumin-Induced Edema | 60.8% inhibition |[25] |
Signaling Pathways in Inflammation
The NF-κB pathway is a critical regulator of inflammation. Cinnamic acid derivatives can inhibit this pathway by preventing the degradation of IκB, which in turn keeps NF-κB sequestered in the cytoplasm and unable to activate pro-inflammatory gene transcription.[4]
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Protocol: In Vitro Inhibition of Albumin Denaturation
This assay is used to screen for anti-inflammatory activity, as protein denaturation is a well-documented cause of inflammation.[21]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin and the test compound at various concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.
-
Cooling & Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated relative to a control solution (without the test compound). A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used for comparison.
Other Notable Biological Activities
Beyond the major activities detailed above, substituted cinnamic acids have been investigated for a range of other therapeutic applications.
-
HDAC Inhibition: Certain di-substituted cinnamic hydroxamic acids act as potent histone deacetylase (HDAC) inhibitors, a key target in cancer therapy. Compound 7l, for example, showed pan-HDAC inhibitory activity with an IC50 value of 130 nM.[13]
-
Antituberculosis Activity: Derivatives such as 4-alkoxy cinnamic acids have shown significant activity against Mycobacterium tuberculosis, including drug-resistant strains, suggesting novel mechanisms of action beyond mycolic acid biosynthesis inhibition.[26]
-
Hypolipidemic Activity: Specific derivatives have been shown to significantly decrease triglycerides and total cholesterol in animal models, indicating potential for managing dyslipidemia.[27]
-
Enzyme Inhibition: Cinnamic acid derivatives can inhibit various enzymes, including tyrosinase, matrix metalloproteinases (MMPs), and lipoxygenases, which are involved in skin pigmentation, cancer metastasis, and inflammation, respectively.[6][12][14]
Substituted cinnamic acids represent a highly versatile and promising class of compounds for drug discovery and development. The core structure provides a robust scaffold for chemical modification, enabling the fine-tuning of biological activity across a wide therapeutic spectrum. The extensive research into their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties, supported by quantitative data, highlights their potential to address significant unmet medical needs. Future research should continue to explore structure-activity relationships, elucidate complex mechanisms of action, and optimize derivatives for enhanced potency, selectivity, and pharmacokinetic profiles, paving the way for their translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 7. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Design, synthesis and biological evaluation of di-substituted cinnamic hydroxamic acids bearing urea/thiourea unit as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydroxycinnamic Acid Antioxidants: An Electrochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. wjbphs.com [wjbphs.com]
- 22. zenodo.org [zenodo.org]
- 23. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chlorocinnamic Acid via Perkin Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-chlorocinnamic acid, an important intermediate in the development of pharmaceuticals and other fine chemicals, utilizing the Perkin reaction. The Perkin reaction is a classic organic synthesis method that produces α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of an alkali salt of the acid.[1][2][3] This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the successful synthesis, purification, and characterization of this compound.
Introduction
Cinnamic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[4] The Perkin reaction, developed by William Henry Perkin in 1868, offers a reliable and straightforward method for the synthesis of these compounds.[1][2] The reaction typically involves the base-catalyzed condensation of an aromatic aldehyde, such as 2-chlorobenzaldehyde (B119727), with acetic anhydride.[5][6] The alkali salt of the corresponding acid, commonly anhydrous sodium acetate, serves as the catalyst.[6][7] The reaction generally requires high temperatures and several hours to proceed to completion.[6][7]
Data Presentation
The following table summarizes the key reaction parameters and reported yields for the synthesis of various substituted cinnamic acids via the Perkin reaction, providing a comparative context for the synthesis of this compound.
| Substituent | Aldehyde | Base Catalyst | Method | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| 2-Chloro | 2-Chlorobenzaldehyde | Sodium Acetate | Conventional Heating | 4-10 (typical) | ~180 | 71 | [6] |
| 4-Chloro | 4-Chlorobenzaldehyde | Sodium Acetate | Conventional Heating | 4-10 (typical) | ~180 | 52 | [6] |
| 4-Methoxy | 4-Methoxybenzaldehyde | Sodium Acetate | Conventional Heating | 4-10 (typical) | ~180 | 30 | [6] |
| 4-Nitro | 4-Nitrobenzaldehyde | Sodium Acetate | Conventional Heating | 4-10 (typical) | ~180 | 82 | [6] |
| 4-Methyl | 4-Methylbenzaldehyde | Sodium Acetate | Conventional Heating | 4-10 | ~180 | - | [6] |
| Unsubstituted | Benzaldehyde | Sodium Acetate | Conventional Heating | 3 | ~180 | 23 | [8][9] |
Note: Reaction times and yields can vary based on specific experimental conditions and scale.
Experimental Protocol
This section details the methodology for the synthesis of this compound via the Perkin reaction.
Materials:
-
2-Chlorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Concentrated hydrochloric acid
-
Saturated sodium carbonate solution
-
Deionized water
-
Activated charcoal (optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Separatory funnel
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
pH paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 2-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate. A typical molar ratio is approximately 1:1.5:1 of aldehyde to anhydride to acetate.[6]
-
Reaction: Assemble a reflux condenser on the flask and heat the mixture in a heating mantle or oil bath to approximately 180°C with continuous stirring.[6][10] Maintain this temperature for 4 to 10 hours.[6]
-
Hydrolysis and Neutralization: After the reaction is complete, allow the mixture to cool slightly. Carefully and slowly pour the hot reaction mixture into a beaker containing water.[4] Add a saturated sodium carbonate solution with vigorous stirring until the solution is alkaline (pH > 8). This step hydrolyzes the remaining acetic anhydride and converts the this compound into its water-soluble sodium salt.[4]
-
Removal of Unreacted Aldehyde: If unreacted 2-chlorobenzaldehyde is present (visible as an oily layer), transfer the mixture to a separatory funnel and separate the aqueous layer.[4][8] Alternatively, unreacted aldehyde can be removed by steam distillation.[6]
-
Decolorization (Optional): If the aqueous solution has a noticeable color, add a small amount of activated charcoal and gently heat the solution for a few minutes. Filter the hot solution to remove the charcoal.[4][8]
-
Precipitation: Cool the aqueous solution in an ice bath. With constant stirring, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2), which will cause the this compound to precipitate out as a solid.[4][11]
-
Isolation and Purification: Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities.[4][6] The product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. fchpt.stuba.sk [fchpt.stuba.sk]
- 9. youtube.com [youtube.com]
- 10. grokipedia.com [grokipedia.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of 2-Chlorocinnamic Acid via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of α,β-unsaturated compounds.[1][2] This reaction is a modification of the aldol (B89426) condensation and involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] The Doebner modification of the Knoevenagel condensation specifically utilizes malonic acid as the active methylene (B1212753) compound, often in the presence of a basic catalyst such as pyridine (B92270) or piperidine (B6355638), to synthesize cinnamic acid and its derivatives.[1][3][4][5] These compounds are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fragrances.[2][6]
This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-Chlorocinnamic acid from 2-chlorobenzaldehyde (B119727) and malonic acid using a pyridine-catalyzed Knoevenagel condensation.
Data Presentation: Comparative Reaction Conditions
The efficiency of the Knoevenagel condensation is influenced by various factors including the choice of catalyst, solvent, and reaction temperature. The following table summarizes different conditions reported for the synthesis of cinnamic acid derivatives to provide a comparative overview for reaction optimization.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzaldehyde | Malonic Acid | Pyridine | None | 90 min | Reflux | 90 | [7] |
| 4-Chlorobenzaldehyde | Malonic Acid | Triethylamine (TEA) / Piperidine | Toluene | 2-3 h | Reflux | Not Specified | [8] |
| Aromatic Aldehydes | Malonic Acid | DABCO | DMF | Not Specified | Room Temp | Good to Excellent | [9] |
| Aromatic Aldehydes/Ketones | Malonic Acid | TBAB / K2CO3 | Water | Varies | Microwave (900W) | Excellent | [10] |
| 2-Methoxybenzaldehyde | Malonic Acid | Pyridine / Piperidine | None | 3-4 h | 90-100 °C | Not Specified | [6] |
| Benzaldehyde | Malonic Acid | Pyridine | 95% Ethanol | 6-8 h | Mild Reflux | 75-85 | [11] |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the Knoevenagel condensation of 2-chlorobenzaldehyde and malonic acid, adapted from established procedures for similar derivatives.[6][11]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.41 g | 10 mmol |
| Malonic Acid | C₃H₄O₄ | 104.06 | 1.25 g | 12 mmol |
| Pyridine | C₅H₅N | 79.10 | 2.5 mL | - |
| Piperidine | C₅H₁₁N | 85.15 | 0.2 mL | (catalyst) |
| Hydrochloric Acid (1M) | HCl | 36.46 | As needed | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | For recrystallization | - |
| Distilled Water | H₂O | 18.02 | As needed | - |
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-chlorobenzaldehyde (1.41 g, 10 mmol) and malonic acid (1.25 g, 12 mmol).
-
Addition of Catalyst and Solvent: To the flask, add pyridine (2.5 mL) to act as the solvent and a catalytic amount of piperidine (0.2 mL).
-
Reflux: Assemble a reflux condenser on the flask and heat the reaction mixture to 90-100 °C using a heating mantle or a preheated oil bath. Ensure continuous stirring. The reaction is typically heated for 3 to 4 hours.[6]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing approximately 50 mL of cold water while stirring.
-
Precipitation: Acidify the aqueous mixture by the dropwise addition of 1 M hydrochloric acid until the pH reaches 2-3. This will cause the crude this compound to precipitate out of the solution.[6]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water to remove any residual impurities.[6]
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot 95% ethanol.[6][11]
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product should be characterized by determining its yield and melting point, and by using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.
Mandatory Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: Experimental workflow for this compound synthesis.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. DSpace [open.bu.edu]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. bepls.com [bepls.com]
Application Notes and Protocols for the Heck Reaction: Coupling of Aryl Halides with Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction, specifically focusing on the palladium-catalyzed coupling of aryl halides with acrylic acid. This transformation is a powerful tool for the formation of carbon-carbon bonds, yielding cinnamic acid derivatives which are valuable intermediates in pharmaceutical and materials science.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[1] It is a cornerstone of modern organic synthesis, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] The reaction is highly valued for its tolerance of a wide variety of functional groups and its ability to form substituted alkenes, often with high stereoselectivity for the trans isomer.[2]
The coupling of aryl halides with acrylic acid is of particular interest as it provides a direct route to cinnamic acids, which are precursors to a wide range of biologically active molecules and functional materials.
Reaction Parameters and Optimization
The success of the Heck reaction is highly dependent on the careful selection and optimization of several key parameters:
-
Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used and versatile precatalyst.[3] Other effective palladium sources include palladium chloride (PdCl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1] For more challenging substrates, specialized palladium complexes or palladacycles may offer improved activity.[4]
-
Ligands: Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a common choice.[1] However, under certain conditions, the reaction can proceed without a ligand, which simplifies purification and reduces costs.[5]
-
Base: A base is required to neutralize the hydrogen halide (HX) generated during the catalytic cycle.[1] Common bases include organic amines like triethylamine (B128534) (Et₃N) and inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1][6]
-
Solvent: The choice of solvent can significantly influence the reaction rate and yield. Dipolar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and N-methyl-2-pyrrolidone (NMP) are frequently used.[6] More environmentally friendly "green" solvents like water are also viable options.[7]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl iodides are the most reactive, while aryl chlorides often require more forcing conditions or specialized catalytic systems.[4] Electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition, the initial step in the catalytic cycle.
Quantitative Data Summary
The following table summarizes various reported conditions for the Heck reaction between aryl halides and acrylic acid or its esters. This data is intended to serve as a starting point for reaction optimization.
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromoiodobenzene | Acrylic Acid | Pd(OAc)₂ (2) | --- | Et₃N (3.5) | Acetonitrile | 80-90 | 1 | 35.7 | [6] |
| 4-Iodoacetophenone | Acrylic Acid | Pd(OAc)₂ (5) | --- | Na₂CO₃ (2) | Water | 100 | 1 | 95 | [7] |
| 4-Bromoanisole | Acrylic Acid | HRG-Py-Pd | --- | --- | Water | 100 | --- | High | [8] |
| Iodobenzene | PEG-supported 4-iodobenzoate | Pd(OAc)₂ (5) | --- | Na₂CO₃ | Water | 60 | 1-4 | 76 | [9] |
| 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd(OAc)₂ (1) | N-phenyl urea (B33335) (2) | NaHCO₃ (1.5) | Ionic Liquid | 180 | 12 | High | [10] |
| Bromobenzene | Acrylic Acid | PS-PdONPs (1) | --- | K₂CO₃ (2) | Water | 100 | 24 | 91 | [11] |
| 4-Bromotoluene | Acrylic Acid | PS-PdONPs (1) | --- | K₂CO₃ (2) | Water | 100 | 24 | 95 | [11] |
| 4-Bromoanisole | Acrylic Acid | PS-PdONPs (1) | --- | K₂CO₃ (2) | Water | 100 | 24 | 93 | [11] |
Detailed Experimental Protocols
Protocol 1: Microscale Heck Reaction of Bromoiodobenzene and Acrylic Acid[6]
This protocol is adapted from a microscale laboratory experiment and is suitable for small-scale synthesis.
Materials:
-
Bromoiodobenzene (0.500 g, 1.77 mmol)
-
Acrylic acid (153 µL, 2.24 mmol)
-
Palladium(II) acetate (0.0079 g, 0.035 mmol, 2 mol%)
-
Triethylamine (618 µL, 4.43 mmol)
-
Acetonitrile (710 µL)
-
3 M Hydrochloric acid
-
95% Ethanol
Procedure:
-
To a vial containing bromoiodobenzene dissolved in acetonitrile, add triethylamine, acrylic acid, and palladium(II) acetate.
-
Stir the mixture on a hot plate at 80-90 °C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a beaker containing 30 mL of 3 M HCl. A solid product should form.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Rinse the beaker with a small amount of water and pass it through the filter.
-
Air dry the product on the filter for approximately 5 minutes.
-
For purification, transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimal amount of hot 95% ethanol.
-
Allow the solution to cool to room temperature, then place it in an ice bath for 15 minutes to induce crystallization.
-
Collect the purified product by suction filtration and allow it to dry.
Protocol 2: Green Heck Reaction of 4-Iodoacetophenone and Acrylic Acid in Water[7]
This protocol utilizes water as a solvent, offering a more environmentally benign approach.
Materials:
-
4-Iodoacetophenone
-
Acrylic acid
-
Palladium(II) acetate
-
Sodium carbonate
-
Water
Procedure:
-
In a reaction vessel, combine 4-iodoacetophenone, acrylic acid, sodium carbonate, and palladium(II) acetate in water.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
Visualizing the Heck Reaction
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
The following diagram outlines a general workflow for setting up and performing a Heck reaction.
Caption: General workflow for a Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heck Reaction—State of the Art [mdpi.com]
- 5. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. odinity.com [odinity.com]
- 7. chemeducator.org [chemeducator.org]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 2-Chlorocinnamic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the use of 2-chlorocinnamic acid as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The protocols focus on the biocatalytic production of a chiral amino acid and its subsequent transformation into a core heterocyclic structure, highlighting a modern and efficient approach to pharmaceutical manufacturing.
Overview: this compound as a Versatile Intermediate
This compound, a derivative of cinnamic acid, serves as a valuable starting material in the synthesis of complex pharmaceutical compounds. Its substituted phenyl ring and reactive acrylic acid moiety allow for a variety of chemical transformations. A notable application is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. Specifically, this compound is a precursor to the key intermediate, (S)-o-chlorophenylalanine, which is subsequently used in the synthesis of Perindopril.
The synthetic strategy discussed herein involves a two-step process:
-
Enzymatic Asymmetric Amination: A biocatalytic step employing a Phenylalanine Ammonia (B1221849) Lyase (PAL) enzyme to convert this compound into the enantiomerically pure (S)-o-chlorophenylalanine.
-
Intramolecular Ullmann-type Cyclization: A copper-catalyzed cyclization of (S)-o-chlorophenylalanine to form the bicyclic amino acid derivative, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, a core component of Perindopril.
This chemoenzymatic approach offers significant advantages over traditional chemical methods, including high stereoselectivity, milder reaction conditions, and improved sustainability.[1]
Data Presentation: Quantitative Analysis of Key Transformations
The following tables summarize the key quantitative parameters for the synthesis of Perindopril intermediates starting from this compound.
Table 1: Biocatalytic Amination of this compound
| Parameter | Value | Reference |
| Substrate | This compound | [1] |
| Enzyme | Phenylalanine Ammonia Lyase (PAL) from Rhodotorula glutinis | [1] |
| Product | (S)-o-chlorophenylalanine | [1] |
| Scale | Ton scale | [1] |
| Biocatalyst Form | Whole cells of E. coli expressing PAL | [1] |
Table 2: Ullmann-type Cyclization of (S)-o-chlorophenylalanine
| Parameter | Value/Condition | Reference |
| Starting Material | (S)-o-chlorophenylalanine | [1] |
| Reaction Type | Copper-catalyzed ring closure | [1] |
| Product | (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid | [1] |
| Key Reagent | Copper catalyst | [2] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-o-chlorophenylalanine
This protocol describes the asymmetric amination of this compound using a Phenylalanine Ammonia Lyase (PAL) enzyme.
Materials:
-
This compound
-
Whole cells of E. coli expressing Phenylalanine Ammonia Lyase from Rhodotorula glutinis
-
Ammonium (B1175870) carbonate or aqueous ammonia solution
-
pH meter
-
Bioreactor or temperature-controlled stirred vessel
-
Centrifuge
-
Purification system (e.g., chromatography)
Procedure:
-
Reaction Setup:
-
Prepare a buffered aqueous solution (e.g., Tris-HCl or bicarbonate buffer) and adjust the pH to the optimal range for the PAL enzyme (typically pH 8.5-10.0).
-
Suspend the whole-cell biocatalyst in the buffer.
-
Add this compound to the desired substrate concentration.
-
Add a high concentration of an ammonia source, such as ammonium carbonate, to drive the equilibrium towards the amination product.
-
-
Enzymatic Reaction:
-
Maintain the reaction mixture at the optimal temperature for the enzyme (typically 30-40 °C) with gentle agitation to ensure homogeneity.
-
Monitor the progress of the reaction by analytical techniques such as HPLC to determine the consumption of the substrate and the formation of the product.
-
The reaction time will vary depending on the enzyme activity and substrate concentration but can range from several hours to a full day.
-
-
Work-up and Purification:
-
Once the reaction has reached completion, separate the biomass (whole cells) from the reaction mixture by centrifugation.
-
Adjust the pH of the supernatant to the isoelectric point of (S)-o-chlorophenylalanine to induce precipitation.
-
Collect the precipitated product by filtration.
-
Further purify the product by recrystallization or chromatography to achieve the desired purity.
-
Protocol 2: Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid via Ullmann-type Cyclization
This protocol outlines the intramolecular cyclization of (S)-o-chlorophenylalanine to form the key Perindopril intermediate.
Materials:
-
(S)-o-chlorophenylalanine
-
Copper(I) salt (e.g., CuI, CuBr)
-
A suitable ligand (e.g., a diamine or phenanthroline derivative)
-
A suitable base (e.g., potassium carbonate, cesium carbonate)
-
A high-boiling point polar aprotic solvent (e.g., DMF, DMAc, NMP)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis with reflux condenser
Procedure:
-
Reaction Setup:
-
To a reaction vessel under an inert atmosphere, add (S)-o-chlorophenylalanine, the copper(I) salt, the ligand, and the base.
-
Add the degassed solvent to the mixture.
-
-
Cyclization Reaction:
-
Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The reaction time can vary from a few hours to over 24 hours depending on the specific conditions.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Quench the reaction by adding an aqueous solution of a chelating agent (e.g., EDTA) or a dilute acid to remove the copper catalyst.
-
Extract the aqueous phase with a suitable organic solvent.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product to induce precipitation.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization or column chromatography to obtain (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid of high purity.
-
Visualizations
Caption: Synthetic workflow from this compound to a key Perindopril intermediate.
Caption: Mechanism of action of Perindopril on the Renin-Angiotensin system.
References
Application Notes and Protocols for the Biocatalytic Conversion of 2-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the biocatalactic conversion of 2-chlorocinnamic acid into valuable compounds. The methodologies outlined here utilize whole-cell biocatalysts and purified enzymes for transformations such as dehalogenation and amination, offering green and efficient alternatives to traditional chemical synthesis.
Ortho-Dehalogenation of this compound using Rhodotorula rubra Y-1529
This protocol describes the whole-cell biocatalytic dehalogenation of this compound by the pink yeast Rhodotorula rubra Y-1529. This biotransformation proceeds through a proposed oxidative pathway, ultimately leading to the removal of the chlorine atom and the degradation of the aromatic ring.
Signaling Pathway: Proposed Ortho-Dehalogenation Pathway
Caption: Proposed metabolic pathway for the ortho-dehalogenation of this compound by Rhodotorula rubra Y-1529.
Experimental Protocol: Whole-Cell Biotransformation
This protocol is based on the findings reported for the biotransformation of this compound by Rhodotorula rubra Y-1529.[1][2]
1. Materials and Reagents:
-
Rhodotorula rubra Y-1529 culture
-
Yeast extract peptone dextrose (YPD) broth
-
This compound
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Centrifuge
-
Shaking incubator
-
HPLC system for analysis
2. Cultivation of Rhodotorula rubra Y-1529:
-
Inoculate a single colony of R. rubra Y-1529 into 50 mL of sterile YPD broth in a 250 mL Erlenmeyer flask.
-
Incubate at 28°C with shaking at 180 rpm for 48-72 hours, or until a dense culture is obtained.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with sterile 50 mM phosphate buffer (pH 7.0).
-
Resuspend the cell pellet in the same buffer to a desired cell density (e.g., OD600 of 10). This resting cell suspension is now ready for the biotransformation.
3. Biocatalytic Dehalogenation Reaction:
-
In a sterile 100 mL Erlenmeyer flask, combine 20 mL of the R. rubra resting cell suspension with this compound to a final concentration of 1 mM.
-
Incubate the reaction mixture at 28°C with shaking at 180 rpm.
-
Withdraw samples at regular intervals (e.g., 0, 6, 12, 24, 48 hours) for analysis.
-
Terminate the reaction in the samples by adding an equal volume of acetonitrile (B52724) and centrifuge to remove cell debris.
-
Analyze the supernatant for the disappearance of this compound and the formation of any intermediates or products using HPLC.
Data Presentation
The following table summarizes hypothetical quantitative data for the conversion of this compound, as specific data was not available in the public domain.
| Time (hours) | This compound Conc. (mM) | Conversion (%) |
| 0 | 1.00 | 0 |
| 6 | 0.78 | 22 |
| 12 | 0.55 | 45 |
| 24 | 0.23 | 77 |
| 48 | 0.05 | 95 |
Asymmetric Amination of this compound to (S)-o-Chlorophenylalanine using Phenylalanine Ammonia (B1221849) Lyase (PAL)
This protocol details the enzymatic synthesis of the non-natural amino acid (S)-o-chlorophenylalanine from this compound using a Phenylalanine Ammonia Lyase (PAL). This reaction is highly stereoselective and represents a key step in the synthesis of active pharmaceutical ingredients such as ACE inhibitors.[3]
Experimental Workflow: Enzymatic Amination
Caption: General workflow for the PAL-catalyzed amination of this compound.
Experimental Protocol: Enzymatic Synthesis
This protocol is a representative procedure based on general methods for PAL-catalyzed aminations of cinnamic acid derivatives.
1. Materials and Reagents:
-
Phenylalanine Ammonia Lyase (PAL) from Anabaena variabilis (AvPAL) or other suitable source
-
This compound
-
Ammonium hydroxide (B78521) (NH4OH) or Ammonium Carbonate
-
Tris-HCl buffer (100 mM, pH 10.0)
-
HPLC system with a chiral column for analysis
2. Enzymatic Amination Reaction:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
In a microcentrifuge tube, prepare the reaction mixture with a final volume of 1 mL:
-
100 mM Tris-HCl buffer (pH 10.0)
-
5 M Ammonium Hydroxide
-
10 mM this compound
-
1 mg/mL PAL enzyme
-
-
Incubate the reaction mixture at 30°C with gentle shaking.
-
Monitor the reaction by taking aliquots at various time points (e.g., 1, 4, 8, 24 hours).
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to determine the concentration of remaining substrate and the formed (S)-o-chlorophenylalanine. Chiral HPLC is required to determine the enantiomeric excess (ee) of the product.
Data Presentation
The following table presents representative data for the conversion of various substituted cinnamic acids by PAL, which can be used as a reference for the expected performance with this compound.
| Substrate | Enzyme | Conversion (24h, %) | Product |
| Cinnamic Acid | AvPAL | >95 | (S)-Phenylalanine |
| 4-Chlorocinnamic acid | AvPAL | ~85 | (S)-4-Chlorophenylalanine |
| This compound | AvPAL | (Estimated) ~70-80 | (S)-o-Chlorophenylalanine |
| 3-Methoxycinnamic acid | PbPAL | >90 | (S)-3-Methoxyphenylalanine |
Note: The conversion for this compound is an estimation based on the performance with other halogenated substrates. Actual yields may vary and should be determined experimentally.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorocinnamic acid is a versatile precursor in the synthesis of a variety of heterocyclic compounds. Its chemical structure, featuring a carboxylic acid, a double bond, and a strategically placed chlorine atom on the benzene (B151609) ring, allows for diverse cyclization strategies. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including quinolinones and coumarins, derived from this compound. The methodologies presented are aimed at providing researchers and drug development professionals with practical guidance for laboratory synthesis.
Synthesis of Quinolones (Carbostyrils)
Quinolin-2-ones, also known as carbostyrils, are an important class of heterocyclic compounds with a wide range of biological activities. One effective method for their synthesis from this compound involves the intramolecular cyclization of N-aryl cinnamamides.
Application Note: Intramolecular Thermal Cyclization
The intramolecular thermal cyclization of N-phenyl cinnamamides in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), provides a direct route to 3,4-dihydro-4-phenylcarbostyrils. The reaction proceeds through protonation of the amide followed by a Friedel-Crafts-type cyclization.[1] While the original study did not use this compound specifically, the general method is applicable. The chlorine substituent on the cinnamic acid moiety is expected to influence the electronic properties of the ring system and potentially the biological activity of the final product.
Experimental Protocol: Synthesis of 3,4-Dihydro-4-(2-chlorophenyl)carbostyril
This protocol is adapted from the general procedure for the synthesis of 3,4-dihydro-4-phenyl carbostyrils.[1]
Materials:
-
N-phenyl-2-chlorocinnamamide
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
10% Sodium carbonate solution
-
Methanol or ethanol (B145695) for recrystallization
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
Procedure:
-
Prepare polyphosphoric acid by carefully adding phosphorus pentoxide to glacial phosphoric acid with stirring and gentle heating (60-70°C) until a clear solution is obtained.[1]
-
Place N-phenyl-2-chlorocinnamamide (e.g., 4 g) and PPA (e.g., 40 g) in a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer.
-
Heat the mixture with continuous stirring. The optimal temperature and time will need to be determined empirically, but a starting point of 80-150°C for 15-45 minutes can be used as a guideline.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the hot reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.
-
Filter the solid and wash it with a 10% sodium carbonate solution to neutralize any remaining acid, followed by washing with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol or methanol, to obtain the purified 3,4-dihydro-4-(2-chlorophenyl)carbostyril.
Quantitative Data (Representative):
| Heterocyclic Compound | Starting Material | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 3,4-Dihydro-4-phenylcarbostyril | N-phenyl cinnamamide | PPA | 80 | 15 | 95 | [1] |
| 3,4-Dihydro-4-(p-nitro)phenylcarbostyril | N-phenyl-(p-nitro)cinnamamide | PPA | 140-150 | 20-25 | 80 | [1] |
Note: The yields for the 2-chloro derivative may vary and require optimization.
Logical Relationship of the Synthesis:
Synthesis of Coumarins
Coumarins are a class of benzopyrones widely found in nature and possessing diverse pharmacological properties. A photochemical approach can be employed for the synthesis of coumarin (B35378) derivatives from substituted cinnamic acids.
Application Note: Photocyclization to Coumarins
UV irradiation of 2,6-dichlorocinnamic acid and its esters can lead to the formation of 5-chlorocoumarin through photocyclization with the elimination of HCl or its ester equivalent.[2][3][4] The reaction is believed to proceed through the singlet excited state of the cis-isomer, forming an unstable ortho-quinomethylketen intermediate which then cyclizes.[2] This method offers a metal-free alternative for the synthesis of coumarin scaffolds.
Experimental Protocol: Synthesis of 5-Chlorocoumarin from 2,6-Dichlorocinnamic Acid
This protocol is based on the photocyclization of 2,6-dichlorocinnamic acid derivatives.[2][3][4]
Materials:
-
2,6-Dichlorocinnamic acid or its ester
-
Suitable solvent (e.g., methanol, ethanol)
-
UV photoreactor (e.g., with a medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Standard work-up and purification reagents (solvents for extraction, silica (B1680970) gel for chromatography)
Procedure:
-
Dissolve the 2,6-dichlorocinnamic acid derivative in a suitable solvent in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp in a photoreactor. The reaction time will depend on the specific substrate, concentration, and lamp power, and should be monitored by TLC or GC-MS.
-
After completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 5-chlorocoumarin.
Quantitative Data:
Reaction Workflow Diagram:
Conclusion
This compound serves as a valuable and adaptable starting material for the synthesis of various heterocyclic compounds. The protocols and application notes provided herein for the synthesis of quinolinones and coumarins highlight some of the synthetic strategies that can be employed. Further research into palladium-catalyzed intramolecular Heck reactions and copper-catalyzed Ullmann-type couplings of this compound derivatives holds promise for expanding the library of accessible heterocyclic scaffolds for drug discovery and development. The biological evaluation of these novel compounds may reveal interesting structure-activity relationships and potential therapeutic applications.
References
Application Note and Protocol: Esterification of 2-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental organic reaction that forms an ester from a carboxylic acid and an alcohol. This process is of significant importance in the pharmaceutical industry for the synthesis of various drug molecules and intermediates. Cinnamic acid and its derivatives, such as 2-Chlorocinnamic acid, are valuable precursors in the development of pharmaceuticals, fragrances, and other fine chemicals. The esterification of this compound can be effectively achieved through Fischer-Speier esterification, a classic method that involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically under reflux conditions.[1][2] This application note provides a detailed experimental protocol for the esterification of this compound, focusing on the synthesis of its methyl and ethyl esters as representative examples.
The Fischer esterification is a reversible reaction, and to achieve high yields, the equilibrium is typically shifted towards the product side.[2][3] This can be accomplished by using an excess of the alcohol, which often serves as the solvent, or by removing water as it is formed during the reaction.[4] Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[5] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), and the final product is typically purified using extraction and column chromatography.[6]
Reaction Mechanism: Fischer Esterification
The Fischer esterification of this compound proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water after a proton transfer to yield the ester.[5]
Caption: Fischer Esterification Mechanism of this compound.
Experimental Protocols
This section details the methodology for the synthesis of methyl and ethyl 2-chlorocinnamate.
Materials:
-
This compound
-
Methanol (B129727) (anhydrous)
-
Ethanol (B145695) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Stirring plate and stir bar
Protocol 1: Synthesis of Methyl 2-Chlorocinnamate
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g) in methanol (e.g., 50 mL).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the remaining acid, and finally with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 2-chlorocinnamate.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.
Protocol 2: Synthesis of Ethyl 2-Chlorocinnamate
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g) in ethanol (e.g., 50 mL).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature and remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL) in a separatory funnel.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel with a suitable eluent system (e.g., hexane:ethyl acetate) to obtain pure ethyl 2-chlorocinnamate.
Experimental Workflow
The general workflow for the synthesis and purification of 2-chlorocinnamate esters is depicted below.
Caption: General workflow for the esterification of this compound.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the esterification of chlorocinnamic acids.
Table 1: Reaction Conditions for the Synthesis of Chlorocinnamate Esters
| Parameter | Methyl p-Chlorocinnamate[7] | Ethyl Cinnamate (General Protocol)[8] |
| Starting Acid | p-Chlorocinnamic Acid | trans-Cinnamic Acid |
| Alcohol | Methanol | Ethanol |
| Catalyst | Sulfuric Acid | Sulfuric Acid |
| Reaction Time | 2 hours | 45-60 minutes |
| Temperature | Reflux (~65°C) | Reflux (~78°C) |
Table 2: Product Yield and Purification Data
| Product | Purification Method | Eluent System (Hexane:EtOAc) | Typical Yield (%) |
| Methyl p-Chlorocinnamate [7] | Column Chromatography | 10:1 | ~81%[7] |
| Ethyl Cinnamate (General) | Column Chromatography | 9:1 | 42-55% |
Characterization
The synthesized esters should be characterized by standard spectroscopic methods to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ester.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1720-1700 cm⁻¹.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product.
Conclusion
This application note provides a comprehensive and detailed protocol for the esterification of this compound via the Fischer esterification method. The provided methodologies for synthesis, purification, and characterization, along with the structured data and diagrams, offer a valuable resource for researchers in organic synthesis and drug development. While specific yield data for the 2-chloro isomer requires experimental determination, the outlined procedures for similar compounds provide a strong foundation for the successful synthesis and purification of 2-chlorocinnamate esters.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 7. CN105348101A - Preparation method of methyl p-chlorocinnamate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Chlorocinnamic Acid in Crystal Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-chlorocinnamic acid as a co-former in the field of crystal engineering. The primary application lies in the systematic modification of the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, melting point, and stability, through the formation of multi-component crystals, or co-crystals.
Introduction to this compound in Crystal Engineering
This compound is a derivative of cinnamic acid, a well-known organic compound.[1] In crystal engineering, it serves as a versatile co-former due to its rigid structure and the presence of a carboxylic acid group, which is a reliable hydrogen bond donor. The chloro-substituent on the phenyl ring can influence crystal packing through halogen bonding and other weak interactions, offering a means to fine-tune the resulting co-crystal architecture and properties.
The principal strategy involves the formation of robust supramolecular synthons between the carboxylic acid group of this compound and complementary functional groups on an API, such as pyridine (B92270), amide, or other hydrogen bond acceptors.[2][3] The predictability of these hydrogen bonding interactions allows for a rational design approach to the development of new solid forms of drugs.
Key Applications in Drug Development
The formation of co-crystals using this compound can address several challenges in drug development:
-
Solubility Enhancement: A primary application is to improve the aqueous solubility of poorly soluble APIs (BCS Class II and IV drugs). By creating a new crystal lattice with a more hydrophilic co-former, the dissolution rate and bioavailability of the drug can be significantly enhanced.
-
Melting Point Modification: Co-crystallization can systematically alter the melting point of an API, which is a critical parameter for pharmaceutical processing and formulation.[2]
-
Improved Stability: Formation of co-crystals can lead to more stable solid forms, protecting the API from degradation due to moisture, light, or heat.
-
Intellectual Property: The creation of novel co-crystals can provide new intellectual property for existing drug molecules.
While this compound itself is primarily used as a tool in crystal engineering to modify the physical properties of other molecules, its derivatives have been explored for various biological activities. However, its direct involvement in specific signaling pathways as a primary mode of action in the context of co-crystals is not a focus of current research. The main goal is to use its structural and chemical properties to improve the performance of an API.
Supramolecular Synthon Approach
The rational design of co-crystals with this compound relies on the concept of supramolecular synthons. The most common and predictable interaction is the formation of a heterosynthon between the carboxylic acid of this compound and a nitrogen-containing heterocycle on the API, such as a pyridine ring.
Caption: Supramolecular synthon formation between this compound and an API.
Experimental Protocols
The following are detailed protocols for the synthesis of co-crystals using this compound. These methods are adapted from established procedures for co-crystal formation.[4]
Protocol 1: Co-crystal Synthesis by Solvent Evaporation
This method is suitable for obtaining high-quality single crystals for X-ray diffraction analysis.
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (API) with a hydrogen bond acceptor group
-
Suitable solvent (e.g., methanol, ethanol, acetonitrile)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Filter paper
Procedure:
-
Stoichiometric Measurement: Accurately weigh equimolar amounts of this compound and the API. For example, for a 1:1 co-crystal, if you use 182.6 mg of this compound (1 mmol), you would use 1 mmol of the API.
-
Dissolution: Dissolve both components in a minimal amount of a suitable solvent in a glass vial. Gentle heating and stirring may be required to achieve complete dissolution.
-
Evaporation: Cover the vial with a perforated lid or parafilm with small holes to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Place the vial in a vibration-free environment. Crystals should form over a period of several days to a week.
-
Isolation: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under ambient conditions or in a desiccator.
Caption: Workflow for co-crystal synthesis by solvent evaporation.
Protocol 2: Co-crystal Synthesis by Liquid-Assisted Grinding (LAG)
This mechanochemical method is often faster and more efficient for screening and producing larger quantities of co-crystal powders.
Materials:
-
This compound
-
API
-
Small amount of a suitable solvent (e.g., ethanol, acetonitrile)
-
Mortar and pestle or a ball mill
-
Spatula
Procedure:
-
Mixing: Place stoichiometric amounts of this compound and the API into a mortar or a grinding jar.
-
Grinding: Add a few drops of the solvent to the mixture. The solvent acts as a catalyst for the co-crystal formation.
-
Mechanical Force: Grind the mixture manually with a pestle or using a ball mill for a specified time (e.g., 15-30 minutes). The mixture should become a homogeneous powder.
-
Characterization: The resulting powder can be analyzed directly by Powder X-ray Diffraction (PXRD) to confirm the formation of the co-crystal phase.
Caption: Workflow for co-crystal synthesis by liquid-assisted grinding.
Characterization of Co-crystals
The formation of a new crystalline phase should be confirmed using various analytical techniques:
-
Powder X-ray Diffraction (PXRD): The diffractogram of the co-crystal will show unique peaks that are different from the starting materials.
-
Differential Scanning Calorimetry (DSC): The co-crystal will exhibit a single, sharp endothermic peak corresponding to its melting point, which is typically different from the melting points of the individual components.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability and stoichiometry of the co-crystal, especially in the case of solvates.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Shifts in the vibrational frequencies, particularly of the carboxylic acid and the API's hydrogen bond acceptor group, can confirm the formation of new hydrogen bonds.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method to determine the crystal structure, confirming the molecular connectivity and the supramolecular arrangement in the co-crystal.
Quantitative Data Presentation
The following table presents representative crystallographic data for a co-crystal of a cinnamic acid derivative with a bipyridine co-former. This data is illustrative of what can be expected for a co-crystal involving this compound.
| Parameter | (Cinnamic Acid)₂-(4,4'-bipyridine)[5] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.096(2) |
| b (Å) | 9.691(2) |
| c (Å) | 11.472(2) |
| α (°) | 90 |
| β (°) | 108.91(3) |
| γ (°) | 90 |
| Volume (ų) | 1165.2(4) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.285 |
The next table provides an example of hydrogen bond geometry from a co-crystal of an isoniazid (B1672263) derivative with 2-chloro-4-nitrobenzoic acid, which is expected to be similar to a co-crystal with this compound.[3]
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···N | 0.82 | 1.85 | 2.669(1) | 171 |
| N-H···O | 0.86 | 2.13 | 2.990(2) | 176 |
References
- 1. This compound | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Using Cocrystals To Systematically Modulate Aqueous Solubility and Melting Behavior of an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of a series of cocrystals featuring isoniazid modified with diacetone alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Perkin Reaction of 2-Chlorobenzaldehyde
Welcome to the technical support center for the Perkin reaction of 2-chlorobenzaldehyde (B119727). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the Perkin reaction of 2-chlorobenzaldehyde?
A benchmark yield for the synthesis of 2-chlorocinnamic acid from 2-chlorobenzaldehyde using the Perkin reaction with acetic anhydride (B1165640) and an alkali salt of the acid is approximately 71%. However, yields can be significantly influenced by reaction conditions, reagent purity, and the chosen heating method.
Q2: What is the role of the base in the Perkin reaction, and which base should I use?
The base, typically the alkali salt of the carboxylic acid corresponding to the anhydride (e.g., sodium acetate (B1210297) for acetic anhydride), is crucial for catalyzing the reaction.[1][2] Its primary role is to deprotonate the acetic anhydride to form a reactive enolate anion. While anhydrous sodium acetate is traditionally used, studies have shown that the more economical and easier to handle sodium acetate trihydrate can also be a viable catalyst, particularly in microwave-assisted reactions.[3] Other bases like potassium acetate or triethylamine (B128534) can also be employed.[4]
Q3: Can microwave irradiation improve the yield and reaction time for the Perkin reaction of 2-chlorobenzaldehyde?
Yes, microwave-assisted organic synthesis (MAOS) can be a highly effective method for the Perkin reaction. It often leads to significantly reduced reaction times (from hours to minutes) and can result in improved yields compared to conventional heating methods.[5][6] The rapid and uniform heating provided by microwaves can minimize the formation of side products.[7]
Q4: What are common side products in the Perkin reaction of 2-chlorobenzaldehyde, and how can I minimize them?
A common issue in the Perkin reaction is the formation of resinous or tar-like byproducts, which are often polymeric materials resulting from self-condensation of the aldehyde or anhydride, especially at high temperatures. To minimize these, it is important to maintain careful control over the reaction temperature and duration. Additionally, ensuring the absence of moisture by using anhydrous reagents and dry glassware is critical to prevent the hydrolysis of acetic anhydride.
Q5: How do I purify the crude this compound product?
A multi-step purification process is generally effective. This typically involves:
-
Removal of Unreacted Aldehyde: The reaction mixture can be subjected to steam distillation to remove any unreacted 2-chlorobenzaldehyde.
-
Conversion to Salt and Filtration: The crude product is treated with a saturated aqueous solution of sodium carbonate to convert the cinnamic acid into its water-soluble sodium salt. Any resinous, insoluble impurities can then be removed by hot filtration.
-
Acidification and Precipitation: The filtrate is then acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the purified this compound.
-
Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient Heating: The reaction may not have reached the required temperature or was not heated for a sufficient duration. 2. Presence of Moisture: Water in the reagents or glassware can hydrolyze the acetic anhydride and deactivate the catalyst. 3. Incorrect Reagent Stoichiometry: An improper ratio of aldehyde, anhydride, and base can lead to incomplete reaction or side product formation. 4. Inactive Catalyst: The base (e.g., sodium acetate) may be of poor quality or has degraded. | 1. Optimize Reaction Conditions: For conventional heating, ensure the temperature is maintained at 160-180°C for 4-8 hours. For microwave synthesis, optimize power and time (e.g., 330W for 2-5 minutes as a starting point). 2. Ensure Anhydrous Conditions: Use freshly dried, anhydrous sodium acetate (if specified by the protocol) and thoroughly dry all glassware. 3. Adjust Stoichiometry: A typical molar ratio is 1 equivalent of 2-chlorobenzaldehyde, 1.5-2 equivalents of acetic anhydride, and 0.5-1 equivalent of sodium acetate. 4. Use High-Purity Catalyst: Ensure the base is of high purity and has been stored correctly. |
| Formation of a Dark, Tarry Residue | 1. Overheating: Excessive temperatures can lead to polymerization and degradation of reactants and products. 2. Prolonged Reaction Time: Heating for too long, even at the correct temperature, can promote the formation of byproducts. | 1. Precise Temperature Control: Use a temperature-controlled heating mantle or oil bath. For microwave synthesis, use a dedicated scientific microwave reactor with temperature feedback control. 2. Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to avoid unnecessary heating. |
| Product is Difficult to Purify | 1. Presence of Resinous Byproducts: These can co-precipitate with the desired product. 2. Incomplete Removal of Unreacted Aldehyde: 2-chlorobenzaldehyde can contaminate the final product. | 1. Hot Filtration: During the workup, after converting the product to its sodium salt, perform a hot filtration to remove insoluble tars. 2. Steam Distillation: Ensure the steam distillation step is carried out to completion to remove all volatile unreacted aldehyde. 3. Optimize Recrystallization: Experiment with different solvent systems for recrystallization to achieve the best separation from impurities. |
| Inconsistent Results | 1. Variability in Reagent Quality: Purity of 2-chlorobenzaldehyde, acetic anhydride, and the base can vary between batches. 2. Inconsistent Heating: Fluctuations in temperature during the reaction can lead to variable outcomes. | 1. Use High-Purity Reagents: Source reagents from a reputable supplier and consider purifying them if necessary. 2. Ensure Consistent Heating: Use reliable and calibrated heating equipment. For microwave synthesis, ensure consistent power output and positioning of the reaction vessel. |
Data Presentation
Table 1: Reported and Optimized Conditions for the Perkin Reaction
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Substrate | 2-Chlorobenzaldehyde | o-Chlorobenzaldehyde |
| Base | Sodium Acetate | Sodium Acetate Trihydrate |
| Temperature | 160-180°C | Optimized with DOE |
| Time | 4-8 hours | 2 minutes |
| Power | N/A | 330 W |
| Reported Yield | ~71% | Optimized based on DOE |
Note: The microwave-assisted synthesis data is based on a Design of Experiments (DOE) study aimed at optimizing the reaction, which found sodium acetate trihydrate to be a viable catalyst.[3]
Experimental Protocols
Protocol 1: Conventional Heating Method (Adapted from general procedures)
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, combine 1 equivalent of 2-chlorobenzaldehyde, 1.5 equivalents of acetic anhydride, and 0.8 equivalents of freshly fused, anhydrous sodium acetate.
-
Reaction: Heat the mixture in an oil bath at 160-180°C for 4-8 hours.
-
Work-up:
-
While still hot, pour the reaction mixture into a larger flask containing water.
-
Perform steam distillation to remove any unreacted 2-chlorobenzaldehyde.
-
Cool the remaining solution and treat it with a saturated aqueous solution of sodium carbonate until the solution is alkaline.
-
Filter the hot solution to remove any resinous byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid until the precipitation of this compound is complete.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the solid from an ethanol/water mixture to obtain pure this compound.
-
Protocol 2: Microwave-Assisted Synthesis (Based on optimized conditions for o-chlorobenzaldehyde)
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 1 equivalent of 2-chlorobenzaldehyde, and appropriate equivalents of acetic anhydride and sodium acetate trihydrate as determined by optimization experiments (a starting point could be similar to the conventional method).
-
Reaction: Place the vessel in a scientific microwave reactor. Irradiate the mixture at a power of 330 W for 2 minutes. Monitor the temperature using the instrument's internal probe.
-
Work-up and Purification: Follow the same work-up and purification steps as outlined in the conventional heating protocol.
Visualizations
Caption: Experimental workflow for the Perkin reaction of 2-chlorobenzaldehyde.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. drhnsp.org [drhnsp.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Scale-Up Synthesis of 2-Chlorocinnamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Chlorocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis methods for this compound?
The most prominent methods for synthesizing cinnamic acids, including this compound, are the Perkin reaction, Claisen condensation, and the Knoevenagel-Doebner condensation.[1] For industrial-scale production, the Perkin reaction is a frequently used method.[2][3] It involves the aldol (B89426) condensation of an aromatic aldehyde (2-chlorobenzaldehyde) with an acid anhydride (B1165640) (typically acetic anhydride) in the presence of an alkali salt of the acid, such as sodium acetate (B1210297), which acts as a base catalyst.[4][5][6]
Q2: What are the primary challenges when scaling up the Perkin reaction for this compound synthesis?
Scaling up the Perkin reaction presents several key challenges.[3] These include:
-
Reaction Time and Temperature: The reaction often requires high temperatures (e.g., 160-190°C) and long durations (4-12 hours) to achieve good yields, which can be energy-intensive and difficult to control at scale.[1][5][7]
-
Heat Management: The reaction can be exothermic. A decreased surface-area-to-volume ratio in large reactors makes heat dissipation more challenging, potentially leading to temperature control issues, side reactions, and safety hazards.[3]
-
Impurity Profile: Unreacted starting materials, intermediates, and by-products from side reactions can contaminate the final product, complicating purification.[3]
-
Mixing Efficiency: Inadequate mixing in large vessels can create localized hot spots or areas of high reagent concentration, leading to inconsistent reaction progress and increased impurity formation.[3]
-
Material Handling: Handling large quantities of reagents like acetic anhydride and high-boiling solvents requires robust safety protocols and specialized equipment.[8][9]
Q3: How does moisture affect the Perkin reaction?
The Perkin reaction is sensitive to moisture. Acetic anhydride can be hydrolyzed by water, consuming the reagent and reducing the overall yield. The base catalyst, such as anhydrous sodium acetate, is also sensitive to moisture.[5] Therefore, ensuring that all reagents are anhydrous and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen) is critical for success, especially at a large scale.[3]
Q4: What are the typical impurities encountered in this compound synthesis and how are they managed?
Common impurities include unreacted 2-chlorobenzaldehyde, the aldol addition intermediate, and the undesired (Z)-isomer of the final product.[10]
-
Unreacted Aldehyde: Can be removed by washing the crude product with a sodium bisulfite solution or by ensuring the reaction goes to completion.[10]
-
Isomers: The desired product is typically the more thermodynamically stable trans ((E))-isomer.[11] The cis ((Z))- and trans ((E))-isomers have different solubilities, allowing for separation and purification via recrystallization.[3][12]
-
Side-Products: Acetic anhydride can undergo self-condensation under the reaction's basic conditions. Careful control of temperature and reaction time can help mitigate this.[3]
Troubleshooting Guides
Problem 1: Low Product Yield
Low yield is a common issue when transitioning from a lab to a pilot or industrial scale. Use the following guide to identify potential causes and solutions.
| Possible Cause | Recommended Solution |
| Moisture Contamination | Ensure all reagents, particularly sodium acetate and acetic anhydride, are anhydrous.[5] Run the reaction under a dry, inert atmosphere (e.g., nitrogen blanket).[3] |
| Suboptimal Temperature | Verify that the internal reaction temperature reaches and is maintained within the optimal range (e.g., 180-190°C).[1][13] Lower temperatures can lead to significantly decreased yields.[1] |
| Inefficient Mixing | In large reactors, poor agitation can lead to localized concentration gradients and thermal inconsistencies. Ensure the agitator type and speed are appropriate for the vessel geometry and reaction mass viscosity.[3] |
| Incomplete Reaction | The Perkin reaction can be slow.[5] Consider extending the reaction time. Monitor the reaction's progress using a technique like Thin-Layer Chromatography (TLC) to confirm the consumption of starting material.[10] |
| Incorrect Stoichiometry | While lab-scale syntheses may use a large excess of one reagent, this is often not economically viable at scale. Re-evaluate and optimize the molar ratios of 2-chlorobenzaldehyde, acetic anhydride, and the base catalyst for large-scale efficiency. |
Problem 2: Product Purity Issues
The final product does not meet the required purity specifications upon analysis (e.g., HPLC, NMR).
Troubleshooting Workflow for Low Purity
Data Presentation
Table 1: Illustrative Impact of Reaction Parameters on Yield
Data based on typical outcomes for Perkin-type reactions for chlorocinnamic acids.[1][13]
| Parameter | Condition | Observed Effect on Yield | Reference |
| Temperature | 140-150°C | Low Yield (~27% in DMF) | [13] |
| 180-190°C | High Yield (~80% in NMP) | [13] | |
| Solvent | DMF | Low Yield (~27%) | [13] |
| DMSO | Moderate Yield (~35%) | [13] | |
| NMP | High Yield (~80%) | [13] | |
| Reaction Time | < 9 hours (at 180-190°C) | Sub-optimal Yield | [1] |
| 9-12 hours (at 180-190°C) | Optimal Yield | [1] | |
| Base | Weak Base (e.g., NaOAc) | Essential for reaction | [5] |
| Stronger Bases (e.g., Et3N) | Can be used, may alter by-product profile | [5][14] |
Experimental Protocols
Protocol 1: Generalized Scale-Up Synthesis via Perkin Reaction
This protocol outlines a general procedure adapted for a pilot-scale reactor. Warning: This reaction should only be performed by trained personnel in a facility equipped to handle large-scale chemical synthesis.
-
Reactor Setup: Charge a suitable glass-lined reactor with 2-chlorobenzaldehyde, acetic anhydride, and anhydrous potassium or sodium acetate.[5][7]
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure.
-
Heating: Begin agitation and slowly heat the reaction mixture to the target temperature of 160-180°C.[7]
-
Reaction: Maintain the temperature and agitation for the required duration (e.g., 4-5 hours), monitoring for completion.[7]
-
Hydrolysis (Workup): Once the reaction is complete, cool the mixture. Carefully and slowly add water to the hot mixture to hydrolyze any unreacted acetic anhydride.[7]
-
Neutralization: Add a sodium carbonate or sodium hydroxide (B78521) solution to the aqueous mixture until the solution is alkaline (pH 9-10).[1][3] This converts the this compound into its water-soluble sodium salt.
-
Extraction: If unreacted aldehyde or other non-acidic organic impurities are present, they can be removed via distillation or extraction with a suitable solvent.[1]
-
Precipitation: Cool the aqueous solution in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid until the solution is strongly acidic (pH 1-2).[1][3][7] The this compound will precipitate out as a solid.
-
Isolation: Collect the solid product using a centrifuge or filter press. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.[7]
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 60-70°C) until a constant weight is achieved.
Synthesis and Purification Workflow
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective method for purifying the crude this compound.[7][10]
-
Dissolution: Place the crude, dry solid in a suitable vessel. Add a minimal amount of a hot solvent, such as ethanol, to completely dissolve the solid.[10]
-
Precipitation: While the solution is still hot, add a hot anti-solvent, such as deionized water, dropwise with swirling until a faint cloudiness persists. This indicates the solution is saturated. If too much anti-solvent is added, clarify the solution by adding a small amount of the hot primary solvent.[10]
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold mixture of the recrystallization solvents (e.g., ethanol/water) to remove any residual soluble impurities.[10]
-
Drying: Dry the final product under vacuum to remove all traces of solvent.
References
- 1. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 9. Addressing the Challenges of Large-Scale Complex Chemical Manufacturing | Blog | Biosynth [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. CAS 3752-25-8: this compound | CymitQuimica [cymitquimica.com]
- 12. GSRS [precision.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
Technical Support Center: Purification of 2-Chlorocinnamic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 2-Chlorocinnamic acid via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Issue 1: Low or No Crystal Formation Upon Cooling
-
Question: I have cooled my solution, but no crystals have formed. What should I do?
-
Answer: This issue typically arises from two main causes: using an excessive amount of solvent or the solution being supersaturated without nucleation points.
-
Too much solvent: If an excessive volume of solvent was used, the concentration of this compound may be too low to crystallize even at reduced temperatures. To address this, gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1] Be cautious not to evaporate too much solvent, as this can cause the compound to "crash out" of solution impurely.
-
Lack of nucleation: A supersaturated solution may require a nucleation site to initiate crystal growth. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystals to form.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.
-
Extended Cooling: If immediate crystal formation is not observed, placing the solution in an ice bath can further decrease the solubility and promote crystallization.[2][3]
-
-
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
-
Question: My this compound is separating as an oil, not as solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities which can depress the melting point.[1] To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation point.[1]
-
Allow the solution to cool very slowly. A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil.
-
If the problem persists, consider that the chosen solvent may not be ideal. A different solvent or a mixed solvent system might be necessary.
-
Issue 3: Crystals Form Too Quickly
-
Question: As soon as I removed my flask from the heat, a large amount of solid crashed out of the solution. Is this a problem?
-
Answer: Yes, rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1] An ideal crystallization process involves slow crystal growth over a period of about 15-20 minutes.[1] To slow down crystallization:
Issue 4: Poor Recovery of Pure this compound
-
Question: My final yield of pure this compound is very low. What could have gone wrong?
-
Answer: A low yield can result from several factors:
-
Using too much solvent: This is a common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[1] If the filtrate has not been discarded, you can test for the presence of dissolved product by dipping a glass rod in it and allowing the solvent to evaporate to see if a solid residue forms.[1]
-
Premature crystallization during hot filtration: If a hot filtration step was necessary to remove insoluble impurities, the solution may have cooled and deposited crystals on the filter paper. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.
-
Incomplete transfer of crystals: Ensure all crystals are transferred from the crystallization flask to the filter funnel during vacuum filtration. Rinsing the flask with a small amount of the ice-cold mother liquor can help transfer the remaining crystals.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] Based on solubility data, alcohols such as ethanol (B145695), n-butanol, and n-pentanol are good candidates.[6] Ketone solvents also show high solubility.[6] Water is generally not a good solvent as this compound is insoluble in it.[7][8] A mixed solvent system, such as ethanol-water, can also be effective.[9]
Q2: How do I choose a solvent if I don't have solubility data?
A2: A general rule of thumb is "like dissolves like." Since this compound is a polar molecule, polar solvents are likely to be good candidates. You can perform small-scale solubility tests with a few milligrams of your compound in different solvents to observe its solubility at room temperature and when heated.
Q3: My solution is colored. How can I remove the colored impurities?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal, which is then removed by hot gravity filtration.[2][4] Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.[1]
Q4: What is the expected melting point of pure this compound?
A4: The literature melting point for this compound is in the range of 208-210 °C.[7] A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.[3]
Q5: Can I reuse the filtrate (mother liquor)?
A5: Yes, the mother liquor contains dissolved product. To obtain a second crop of crystals, you can reduce the volume of the filtrate by boiling off some of the solvent and then allowing it to cool again.[2] However, this second crop will likely be less pure than the first.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (10^3 x) |
| Methanol | 272.15 | 11.83 |
| 298.15 | 39.42 | |
| 321.55 | 110.11 | |
| Ethanol | 272.15 | 17.51 |
| 298.15 | 53.08 | |
| 321.55 | 136.25 | |
| n-Propanol | 272.15 | 17.93 |
| 298.15 | 52.81 | |
| 321.55 | 132.82 | |
| Isopropanol | 272.15 | 15.63 |
| 298.15 | 48.01 | |
| 321.55 | 126.13 | |
| n-Butanol | 272.15 | 20.11 |
| 298.15 | 56.43 | |
| 321.55 | 137.93 | |
| Acetone | 272.15 | 100.21 |
| 298.15 | 201.13 | |
| 313.15 | 358.21 | |
| Ethyl Acetate | 272.15 | 48.11 |
| 298.15 | 115.63 | |
| 321.55 | 240.15 | |
| Toluene | 272.15 | 3.01 |
| 298.15 | 8.82 | |
| 321.55 | 22.83 | |
| Acetonitrile | 272.15 | 18.93 |
| 298.15 | 48.17 | |
| 321.55 | 109.82 |
Data adapted from the Journal of Chemical & Engineering Data.[6][10]
Experimental Protocol: Recrystallization of this compound
This protocol outlines the single-solvent recrystallization of this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Glass stirring rod
-
Filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.[4]
-
Hot Filtration (if necessary): If activated charcoal or other solid impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Quickly filter the hot solution to remove the impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[3] Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for 10-15 minutes to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.
-
Analysis: Once dry, determine the mass of the purified this compound and measure its melting point to assess purity.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. athabascau.ca [athabascau.ca]
- 3. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 3752-25-8 [chemicalbook.com]
- 8. CAS 3752-25-8: this compound | CymitQuimica [cymitquimica.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
Identifying and minimizing byproducts in 2-Chlorocinnamic acid synthesis
Technical Support Center: 2-Chlorocinnamic Acid Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproducts during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and what are their primary byproducts?
A1: The most common methods for synthesizing this compound are the Perkin, Heck, and Wittig reactions. Each route has a distinct set of potential byproducts.
-
Perkin Reaction: This reaction involves the condensation of 2-chlorobenzaldehyde (B119727) with acetic anhydride (B1165640) in the presence of a weak base like sodium acetate (B1210297).[1][2] The primary byproduct is often unreacted 2-chlorobenzaldehyde. Inefficient dehydration can also lead to the presence of the aldol (B89426) addition intermediate.[3]
-
Heck Reaction: This method utilizes a palladium-catalyzed coupling of 2-chloroiodobenzene or 2-chlorobromobenzene with acrylic acid.[4][5] Potential byproducts can include self-coupling products of the aryl halide and impurities from the catalyst system.
-
Wittig Reaction: This route involves the reaction of 2-chlorobenzaldehyde with a phosphorus ylide, such as (triphenylphosphoranylidene)acetate.[6][7] The main byproduct is triphenylphosphine (B44618) oxide, which is thermodynamically very stable and drives the reaction forward.[8]
Q2: My Perkin reaction is yielding a low purity product that appears oily. What is the likely cause and solution?
A2: An oily or low-melting solid product from a Perkin reaction often indicates the presence of significant impurities, most commonly unreacted 2-chlorobenzaldehyde or the aldol addition intermediate.[3]
Troubleshooting Steps:
-
Identify the Impurity: Use 1H NMR and IR spectroscopy. An aldehyde proton signal around 10 ppm in the 1H NMR or a strong C=O stretch around 1720 cm⁻¹ in the IR spectrum points to unreacted aldehyde.[3] Aliphatic C-H signals may indicate the aldol intermediate.[3]
-
Removal of Aldehyde: Wash the crude product with a sodium bisulfite solution before recrystallization to remove unreacted aldehyde.[3]
-
Promote Dehydration: To minimize the aldol intermediate, ensure the reaction temperature is sufficiently high (typically around 180°C) and the reaction time is adequate to drive the dehydration to completion.[2][9]
-
Purification: Recrystallization from an ethanol (B145695)/water mixture is a highly effective method for purifying the final product.[3]
Q3: I am observing multiple spots on my TLC plate after synthesis, even after initial purification. How can I improve the purity of my this compound?
A3: The presence of multiple spots on a TLC plate indicates that several impurities are present. This can be due to side reactions, unreacted starting materials, or intermediates.
Optimization & Purification Strategy:
-
Reaction Monitoring: Use TLC to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials to track their consumption and the formation of the product. This helps in determining the optimal reaction time.[3]
-
Efficient Recrystallization: Perform a second recrystallization. Key steps include using a minimal amount of hot solvent (e.g., ethanol) to dissolve the crude product and then adding a non-solvent (e.g., water) dropwise until cloudiness appears. Slow cooling is crucial for forming pure crystals.[3]
-
Alternative Purification: If recrystallization is insufficient, consider flash column chromatography. A mobile phase of ethyl acetate and hexane (B92381) is often a good starting point for separating cinnamic acid derivatives from less polar impurities.
Q4: How can I minimize the formation of triphenylphosphine oxide byproduct in a Wittig reaction?
A4: Triphenylphosphine oxide is an inherent and stoichiometrically formed byproduct of the Wittig reaction; its formation is the thermodynamic driving force.[8] While it cannot be prevented, its removal from the product is critical.
Separation Techniques:
-
Crystallization: this compound is typically a crystalline solid, whereas triphenylphosphine oxide can sometimes be removed through careful recrystallization with an appropriate solvent system.
-
Chromatography: Flash column chromatography is a very effective method for separating the polar triphenylphosphine oxide from the less polar this compound product.
-
Aqueous Extraction: Convert the this compound to its sodium salt by dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate). The non-polar triphenylphosphine oxide will remain in an organic layer and can be separated via extraction. The aqueous layer is then acidified to precipitate the pure this compound.[3]
Troubleshooting Guides
Guide 1: Low Yield in Perkin Reaction
This guide provides a structured approach to troubleshoot and optimize the yield of this compound synthesized via the Perkin reaction.
| Observation | Potential Cause | Recommended Solution |
| High amount of unreacted 2-chlorobenzaldehyde | 1. Insufficient reaction temperature. 2. Short reaction time. 3. Inactive base catalyst. | 1. Ensure reaction temperature reaches 180-190°C.[9] 2. Increase reaction time; monitor with TLC. 3. Use anhydrous sodium acetate, as moisture can reduce its effectiveness.[2] |
| Product precipitates prematurely during workup | Incorrect pH during acidification or workup. | During the basic wash, ensure the pH is high enough (9-10) to fully dissolve the cinnamic acid as its salt. Acidify slowly with cooling to a pH of 1-2 for complete precipitation.[10] |
| Formation of dark, tar-like substances | Side reactions due to excessive heat or prolonged reaction times. | Optimize the reaction time and temperature. While high temperatures are needed, prolonged heating can lead to polymerization or degradation.[2] |
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol 1: Synthesis of this compound via Perkin Reaction
This protocol is a generalized procedure based on the classical Perkin reaction.[9][11]
Materials:
-
2-chlorobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Hydrochloric acid (HCl)
-
Sodium carbonate solution
-
Ethanol
-
Water
Procedure:
-
Combine 2-chlorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to approximately 180°C and maintain reflux for 5-8 hours.
-
Allow the mixture to cool slightly and then pour it into a large volume of water while still warm.
-
Boil the aqueous mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride.
-
Add sodium carbonate solution until the mixture is basic to litmus (B1172312) paper, which dissolves the this compound as its sodium salt.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify it by slowly adding concentrated HCl until precipitation of the crude product is complete.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Visualization of Perkin Reaction Pathway
Caption: Key stages of the Perkin reaction synthesis.
Protocol 2: Purification by Recrystallization
This protocol details the steps for purifying crude this compound.[3]
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask, just enough to completely dissolve the solid.
-
While the solution remains hot, add hot water dropwise with constant swirling until a faint cloudiness persists. This indicates the solution is saturated.
-
If too much water is added and the product precipitates excessively, add a small amount of hot ethanol to redissolve it.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove residual solvent.
References
- 1. Perkin reaction.pdf [slideshare.net]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. odinity.com [odinity.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. grokipedia.com [grokipedia.com]
- 10. mdpi.com [mdpi.com]
- 11. Perkin reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: The Heck Reaction for Cinnamic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of cinnamic acids and their derivatives via the Mizoroki-Heck reaction.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction is showing low to no conversion of my aryl halide. What are the primary causes?
A1: Low or no conversion in the Heck reaction for cinnamic acid synthesis is a common issue that can often be attributed to several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive. Its deactivation is often indicated by the formation of a black precipitate, known as palladium black.[1] This aggregation of palladium metal reduces the concentration of the active catalyst in the solution, leading to a drop in reaction rate and incomplete conversion.[2]
-
Inefficient Catalyst Precursor Activation: Many Heck reactions use a Pd(II) precursor, like Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.[3] If this reduction is inefficient, the catalytic cycle will not proceed effectively.
-
Poor Reactivity of the Aryl Halide: The reactivity of the aryl halide is critical and follows the general trend: I > Br > OTf >> Cl.[4] Aryl chlorides are notoriously less reactive and may require specialized, highly active catalysts and more forcing conditions to achieve good yields.[4][5]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. An inappropriate combination of these parameters can lead to a stalled reaction. For instance, the base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[6][7]
Q2: I'm observing the formation of palladium black in my reaction. What is it and how can I prevent it?
A2: Palladium black is finely divided, amorphous palladium metal that precipitates out of the reaction solution.[2] It signifies catalyst deactivation through aggregation.[1] To prevent its formation, consider the following strategies:
-
Ligand Selection: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Herrmann-Beller ligands) or N-heterocyclic carbenes (NHCs).[4][8] These ligands stabilize the palladium nanoparticles and can prevent their aggregation.
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes inhibit catalyst aggregation and deactivation.[8]
-
Temperature Control: High temperatures can accelerate catalyst decomposition.[9] It is advisable to run the reaction at the lowest effective temperature that still allows for a reasonable reaction rate.[9][10]
-
Solvent Choice: The choice of solvent can influence catalyst stability. Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[8]
Q3: My main product is the dehalogenated starting material. How can I minimize this side reaction?
A3: Dehalogenation, or more specifically hydrodehalogenation, is a side reaction where the halogen on your aryl halide is replaced by a hydrogen atom.[9] This occurs when the palladium-hydride species, an intermediate in the catalytic cycle, reacts with the aryl halide instead of being neutralized by the base to regenerate the Pd(0) catalyst. To minimize this:
-
Optimize Base and Solvent: The choice of base and solvent can significantly impact the rate of catalyst regeneration versus dehalogenation.
-
Ligand Choice: The ligand can influence the stability and reactivity of the palladium-hydride intermediate. Screening different ligands can help find one that favors the desired product formation.[9]
-
Temperature and Reaction Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help minimize side reactions.[9]
Q4: I am getting a mixture of alkene isomers instead of the desired E-cinnamic acid. What causes this and how can I improve selectivity?
A4: The formation of alkene isomers can result from the isomerization of either the starting alkene (acrylic acid/ester) or the cinnamic acid product.[2][6] This is often promoted by the palladium-hydride species formed during the catalytic cycle.[2] To improve selectivity for the desired E-isomer:
-
Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of isomerization.[2] Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Choice of Base: Some bases can promote alkene isomerization. Screening different bases may identify one that minimizes this side reaction.[2] The addition of silver or thallium salts can sometimes reduce alkene isomerization by facilitating the reductive elimination step.[6]
-
Ligand Effects: The steric and electronic properties of the ligand can influence the stereoselectivity of the reaction.
Troubleshooting Guides
Guide 1: Low Yield of Cinnamic Acid
This guide provides a systematic approach to troubleshooting low yields in the Heck reaction for cinnamic acid synthesis.
| Observation | Possible Cause | Suggested Solution |
| No or minimal product formation | Inactive catalyst system | - Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass in-situ reduction.[8]- For unreactive aryl chlorides, switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs).[8]- Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Reaction starts but does not go to completion | Catalyst deactivation | - Observe for the formation of palladium black.[1]- Lower the reaction temperature.[9]- Increase the ligand-to-palladium ratio.[8]- Consider using a more robust catalyst system, such as a palladacycle.[4] |
| Significant amount of dehalogenated starting material | Competing hydrodehalogenation side reaction | - Screen different bases (e.g., organic amines vs. inorganic carbonates).- Run the reaction at the lowest effective temperature.[9]- Optimize the ligand; sometimes excess phosphine ligand can suppress this side reaction.[9] |
| Formation of homocoupled biaryl byproduct | Side reaction of the aryl halide | - Lower the reaction temperature.- Ensure slow addition of the aryl halide to the reaction mixture. |
Guide 2: Poor Selectivity
This guide addresses issues related to the formation of undesired isomers or byproducts.
| Observation | Possible Cause | Suggested Solution |
| Mixture of E and Z isomers of cinnamic acid | Product isomerization | - Minimize reaction time; monitor the reaction closely and stop it upon completion.[2]- Lower the reaction temperature to reduce the rate of isomerization.[2]- Screen different bases, as some can promote isomerization.[2] |
| Formation of other alkene isomers | Isomerization of starting material or product | - Add silver or thallium salts to facilitate reductive elimination and reduce the lifetime of the species responsible for isomerization.[6] |
| Reductive Heck product observed | Protonolysis of the alkyl-palladium intermediate | - This side reaction, leading to a saturated C-C bond, can be influenced by the hydride sources in the reaction.[2]- Carefully select the base and solvent system to disfavor protonolysis over β-hydride elimination.[2] |
Experimental Protocols
General Protocol for the Synthesis of Cinnamic Acid
This protocol provides a starting point for the Heck reaction between an aryl bromide and acrylic acid.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%)
-
Triphenylphosphine (PPh₃) (2-4 mol%)
-
Aryl bromide (1.0 equivalent)
-
Acrylic acid (1.2-1.5 equivalents)
-
Triethylamine (Et₃N) or another suitable base (2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP, or DMAc)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, PPh₃, and the aryl bromide under an inert atmosphere (Argon or Nitrogen).
-
Add the anhydrous solvent via syringe.
-
Add the acrylic acid and the base to the reaction mixture.
-
Degas the reaction mixture using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Acidify the reaction mixture with aqueous HCl to precipitate the cinnamic acid product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Caption: A workflow for troubleshooting the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
Stability of 2-Chlorocinnamic acid under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Chlorocinnamic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
Q2: What is the expected stability of this compound under basic conditions?
A2: Under basic conditions, the primary concern for this compound is the potential for hydrolysis and other base-catalyzed reactions. The carboxylic acid group will be deprotonated to form a carboxylate salt, which is generally more stable. However, at higher pH and temperature, degradation can still occur.
Q3: What are the likely degradation products of this compound under hydrolytic stress?
A3: While specific degradation products for this compound have not been extensively documented, potential degradation pathways can be inferred. Under acidic conditions, hydration of the double bond could lead to the formation of 3-(2-chlorophenyl)-3-hydroxypropanoic acid. Under more forcing conditions, decarboxylation might occur. In basic media, while generally more stable, extensive exposure could potentially lead to cleavage of the molecule.
Q4: Are there any recommended storage conditions for this compound solutions?
A4: To ensure stability, this compound solutions should be stored at low temperatures (2-8 °C) and protected from light. For long-term storage, it is advisable to prepare fresh solutions before use or to conduct a stability study to establish an appropriate shelf-life under your specific storage conditions. Buffering the solution to a neutral or slightly acidic pH may also enhance stability.
Troubleshooting Guide for Stability Studies
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation observed in control samples. | Contaminated solvents or reagents. | Use high-purity (e.g., HPLC grade) solvents and freshly prepared reagents. |
| Improper storage of control samples. | Store control samples under conditions known to be non-degradative (e.g., -20 °C, protected from light). | |
| Inconsistent degradation results between replicate experiments. | Variability in experimental conditions (temperature, pH). | Ensure precise control and monitoring of temperature and pH throughout the experiment. Use calibrated equipment. |
| Non-homogeneous sample solution. | Ensure the this compound is fully dissolved and the solution is homogeneous before aliquoting. | |
| No degradation observed even under harsh stress conditions. | Insufficient stress applied. | Increase the concentration of the stressor (acid/base), the temperature, or the duration of the experiment as per ICH guidelines.[1][2] |
| The compound is highly stable under the tested conditions. | This is a valid experimental outcome. Report the observed stability. | |
| Formation of unexpected peaks in the chromatogram. | Impurities in the starting material. | Characterize the purity of the this compound starting material before initiating the stability study. |
| Interaction with container or closure. | Use inert containers (e.g., borosilicate glass) and closures. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Stability Study of this compound
This protocol outlines the procedure for conducting a forced hydrolysis study on this compound in acidic and basic conditions, in accordance with ICH guidelines.[1][2]
1. Materials and Reagents:
-
This compound (of known purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M solutions
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Heating block or water bath
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a small amount of acetonitrile or methanol) and dilute with water to a final concentration of 1 mg/mL. This will be your stock solution.
3. Acidic Hydrolysis:
-
In separate labeled vials, add a known volume of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.
-
Prepare a control sample by adding the same volume of stock solution to an equal volume of water.
-
Heat the samples at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an appropriate amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
4. Basic Hydrolysis:
-
In separate labeled vials, add a known volume of the stock solution to an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Prepare a control sample as in the acidic hydrolysis step.
-
Follow the same heating and sampling procedure as described for acidic hydrolysis, neutralizing the aliquots with an appropriate amount of HCl before dilution and analysis.
5. HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid). A typical starting gradient could be 30:70 (Acetonitrile:Water) moving to 70:30 over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Analyze the control and stressed samples at each time point. Calculate the percentage degradation of this compound and note the appearance of any new peaks, reporting their retention times and peak areas.
Data Presentation
Summarize the quantitative data from the forced hydrolysis study in the following tables:
Table 1: Stability of this compound under Acidic Conditions
| Time (hours) | % Degradation (0.1 M HCl) | % Degradation (1 M HCl) | Number of Degradation Products |
| 0 | 0 | 0 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Table 2: Stability of this compound under Basic Conditions
| Time (hours) | % Degradation (0.1 M NaOH) | % Degradation (1 M NaOH) | Number of Degradation Products |
| 0 | 0 | 0 | 0 |
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Visualizations
Caption: Potential degradation pathways of this compound under acidic conditions.
Caption: Potential reaction of this compound under basic conditions.
Caption: Troubleshooting workflow for this compound stability studies.
References
Technical Support Center: Optimal Solvent Selection for 2-Chlorocinnamic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal solvent for reactions involving 2-Chlorocinnamic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on solvent properties to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: How does the solubility of this compound vary across different solvent classes?
A1: this compound, a white to light yellow crystalline solid, is sparingly soluble in water but exhibits good solubility in a range of organic solvents.[1][2] Generally, its solubility is highest in polar aprotic solvents like acetone (B3395972) and ethyl acetate, and in alcohols like methanol (B129727) and ethanol (B145695). The solubility tends to increase with temperature in most solvents.[3]
Q2: What are the primary considerations when choosing a solvent for a reaction with this compound?
A2: The ideal solvent should:
-
Completely dissolve this compound and other reactants at the desired reaction temperature.
-
Be inert under the reaction conditions, meaning it does not react with the starting materials, reagents, or products.
-
Have an appropriate boiling point for the desired reaction temperature.
-
Facilitate the reaction mechanism (e.g., polar solvents for ionic intermediates).
-
Allow for easy isolation and purification of the final product.
Q3: Can the solvent choice influence the reaction rate and yield?
A3: Absolutely. The solvent can significantly impact reaction kinetics. For instance, in nucleophilic substitution reactions, polar aprotic solvents can accelerate the rate by solvating cations but not the nucleophile, thereby increasing its reactivity. In contrast, protic solvents can form hydrogen bonds with nucleophiles, potentially slowing the reaction down. The choice of solvent can also affect chemical equilibria, such as in Fischer esterification, thus influencing the final product yield.
Q4: Are there any known incompatibilities of this compound with common solvents?
A4: While this compound is stable in most common organic solvents, highly reactive solvents or conditions should be approached with caution. For example, in reactions involving strong bases, protic solvents like alcohols could be deprotonated, leading to unwanted side reactions. Always consider the reactivity of all components in your reaction mixture, not just the starting material and the solvent.
Data Presentation: Solvent Properties and Solubility of this compound
The following tables summarize key physical properties of common solvents and the solubility of this compound in a selection of these solvents at various temperatures.
Table 1: Physical Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Polarity Index |
| Methanol | CH₃OH | 64.7 | 5.1 |
| Ethanol | C₂H₅OH | 78.4 | 4.3 |
| Isopropanol | C₃H₈O | 82.5 | 3.9 |
| n-Butanol | C₄H₁₀O | 117.7 | 3.9 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 4.4 |
| Methyl Acetate | C₃H₆O₂ | 57.1 | 4.3 |
| Acetone | C₃H₆O | 56.5 | 5.1 |
| 2-Butanone | C₄H₈O | 79.6 | 4.7 |
| Toluene | C₇H₈ | 110.6 | 2.4 |
| Acetonitrile | C₂H₃N | 81.6 | 5.8 |
| Dichloromethane | CH₂Cl₂ | 39.6 | 3.1 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 4.0 |
Table 2: Molar Fraction Solubility of this compound in Various Solvents at Different Temperatures [3]
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Ethyl Acetate | Methyl Acetate | Acetone | 2-Butanone | Toluene | Acetonitrile |
| 272.15 | 0.0187 | 0.0152 | 0.0116 | 0.0101 | 0.0381 | 0.0401 | 0.0543 | 0.0412 | 0.0031 | 0.0211 |
| 281.95 | 0.0278 | 0.0229 | 0.0178 | 0.0155 | 0.0543 | 0.0578 | 0.0765 | 0.0591 | 0.0051 | 0.0309 |
| 291.75 | 0.0409 | 0.0343 | 0.0271 | 0.0238 | 0.0764 | 0.0817 | 0.1064 | 0.0832 | 0.0083 | 0.0448 |
| 301.55 | 0.0591 | 0.0506 | 0.0407 | 0.0361 | 0.1062 | 0.1141 | 0.1463 | 0.1161 | 0.0132 | 0.0641 |
| 311.35 | 0.0841 | 0.0733 | 0.0601 | 0.0539 | 0.1461 | 0.1578 | 0.1991 | 0.1609 | 0.0207 | 0.0905 |
| 321.15 | 0.1182 | 0.1047 | 0.0872 | 0.0792 | 0.2001 | 0.2167 | 0.2687 | 0.2211 | 0.0321 | 0.1261 |
Note: The solubility data is presented as mole fraction (x1).
Experimental Protocols
Here are detailed methodologies for key reactions involving this compound. These are adapted from general procedures and should be optimized for specific experimental setups.
Protocol 1: Fischer Esterification of this compound with Ethanol
This protocol describes the synthesis of ethyl 2-chlorocinnamate.
Materials:
-
This compound
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.
-
Heat the reaction mixture to a gentle reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-chlorocinnamate.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Protocol 2: Amide Coupling of this compound with Aniline (B41778)
This protocol details the formation of N-phenyl-2-chlorocinnamamide using a carbodiimide (B86325) coupling agent.
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve aniline (1.1 eq) and DIPEA (1.5 eq) in the same anhydrous solvent.
-
Add the aniline solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1M HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 3: Catalytic Hydrogenation of the Double Bond in this compound
This protocol describes the reduction of the alkene moiety to yield 2-chlorophenylpropanoic acid.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite or another filter aid
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Pd/C (e.g., 5-10 mol% by weight).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the flask with hydrogen gas (typically 1-3 atm, or as per available equipment) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified further by recrystallization if necessary.
Troubleshooting Guides
Issue 1: Low Yield in Fischer Esterification
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material remains after prolonged reaction time. | The reaction is at equilibrium. | Use a large excess of the alcohol (it can often serve as the solvent). Remove water as it is formed using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture. |
| The reaction mixture turns dark brown or black. | Polymerization or other side reactions involving the double bond of the cinnamic acid, possibly due to high temperature or strong acid concentration.[4] | Use milder reaction conditions, such as a lower temperature or a less harsh acid catalyst (e.g., p-toluenesulfonic acid). Ensure the reaction is not overheated and maintain a gentle reflux.[4] |
| Product is lost during workup. | The ester is partially soluble in the aqueous wash solutions. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with a fresh portion of the organic solvent. |
Issue 2: Difficulties in Amide Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the amide product. | The amine is a weak nucleophile (e.g., an electron-deficient aniline). The ortho-chloro group on this compound may cause some steric hindrance. | Use a more potent coupling agent like HATU or COMU. Increase the reaction temperature. Allow for a longer reaction time. |
| Formation of a urea (B33335) byproduct. | The carbodiimide coupling agent (e.g., DCC, EDC) has reacted with itself. | Ensure all reagents and solvents are anhydrous. Add the amine to the pre-activated carboxylic acid. |
| Racemization of chiral centers (if applicable to the amine). | The activation of the carboxylic acid is too harsh or the reaction conditions promote epimerization. | Add a racemization suppressant like HOBt or HOAt. Use milder coupling agents and a non-polar aprotic solvent. |
Issue 3: Incomplete or Undesired Reduction in Catalytic Hydrogenation
| Symptom | Possible Cause | Suggested Solution | | The reaction is slow or incomplete. | The catalyst is not active enough or has been poisoned. Insufficient hydrogen pressure or poor mixing. | Use a fresh batch of catalyst. Ensure the solvent is pure and free of potential catalyst poisons (e.g., sulfur compounds). Increase the hydrogen pressure and ensure vigorous stirring to facilitate mass transfer. | | Dechlorination of the aromatic ring occurs. | The catalyst is too active, or the reaction conditions are too harsh (high temperature or pressure). | Use a less active catalyst or a catalyst poison to improve selectivity. Conduct the reaction at a lower temperature and pressure. Carefully monitor the reaction progress and stop it once the double bond is reduced. | | Reduction of the carboxylic acid group. | Use of a very strong reducing agent or harsh conditions. | Catalytic hydrogenation with Pd/C under mild conditions is generally selective for the double bond over the carboxylic acid. Avoid stronger reducing agents like LiAlH₄ if only alkene reduction is desired. |
Visualizations
Caption: A logical workflow for selecting an optimal solvent.
Caption: Simplified signaling pathway for Fischer Esterification.
Caption: Experimental workflow for amide coupling.
References
Preventing degradation of 2-Chlorocinnamic acid during workup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Chlorocinnamic acid during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during workup?
A1: The primary degradation pathways for this compound during workup include:
-
Decarboxylation: Although less common for this compound compared to β-keto or certain hydroxycinnamic acids, prolonged exposure to high temperatures can potentially lead to the loss of carbon dioxide.
-
Photodegradation: Cinnamic acid and its derivatives are known to be sensitive to light, which can induce isomerization or other photochemical reactions.
-
Hydrolysis: While specific data for this compound is limited, analogous compounds can be susceptible to hydrolysis under strong acidic or basic conditions, potentially affecting the carboxylic acid group or the chloro-substituent.
-
Biodegradation: In cases of prolonged storage of solutions or microbial contamination, this compound can be oxidized to 2-chlorobenzoic acid.
Q2: My this compound solution has turned yellow. Is it still usable?
A2: A color change, such as yellowing, can be an indicator of degradation. It is highly recommended to assess the purity of the solution using an analytical technique like HPLC or TLC before proceeding with your experiment. If significant degradation is detected, it is best to discard the solution and prepare a fresh one.
Q3: Can I store my this compound in solution?
A3: It is generally recommended to use solutions of this compound promptly after preparation. If short-term storage is necessary, it should be stored at a low temperature (e.g., -20°C or -80°C for longer-term stock solutions) and protected from light.[1]
Q4: What are the expected byproducts of this compound degradation?
A4: Potential degradation byproducts could include 2-chlorostyrene (B146407) (from decarboxylation) or 2-chlorobenzoic acid (from oxidation/biodegradation). The exact nature of byproducts will depend on the specific degradation pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of this compound.
Issue 1: Low Yield After Extraction and Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the pH of the aqueous layer is appropriately adjusted for the acid-base extraction. For extracting into an organic solvent, the aqueous layer should be acidic (pH ~2) to ensure the carboxylic acid is protonated. For extraction into an aqueous base, the pH should be sufficiently high (pH > 8) to deprotonate the carboxylic acid. - Perform multiple extractions with smaller volumes of the organic solvent for higher efficiency. |
| Degradation During Workup | - Avoid prolonged exposure to strong acids or bases. Neutralize the solution as soon as the desired separation is achieved. - Minimize the time the compound spends in solution, especially at elevated temperatures. - Protect the sample from light by using amber glassware or covering the flasks with aluminum foil. |
| Loss During Recrystallization | - Use the minimum amount of hot solvent necessary to dissolve the crude product. Using excess solvent will result in a significant portion of the product remaining in the mother liquor. - Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals. |
Issue 2: Oily Residue Instead of Crystalline Solid After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Presence of Impurities | - The presence of impurities can lower the melting point of the mixture, leading to an oily product. Consider pre-purification by acid-base extraction before recrystallization. - If the crude product is colored, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
| Inappropriate Solvent System | - The chosen solvent may be too good a solvent for the compound, preventing crystallization. Try a different solvent or a solvent pair. For cinnamic acids, ethanol/water or acetic acid/water are often effective. |
| Rapid Cooling | - As mentioned previously, allow the solution to cool slowly to encourage the formation of a crystalline lattice. |
Issue 3: Product is Contaminated with Starting Materials or Byproducts
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - If significant amounts of starting materials are present, consider optimizing the reaction conditions (e.g., longer reaction time, higher temperature, or different catalyst). |
| Inefficient Purification | - A single purification step may not be sufficient. Consider a multi-step purification process, such as an acid-base extraction followed by recrystallization. - For difficult-to-separate impurities, column chromatography may be necessary. |
Data Presentation
Solubility of this compound in Various Solvents
The following table summarizes the mole fraction solubility (x) of this compound in sixteen different organic solvents at various temperatures. This data is crucial for selecting appropriate solvents for reaction, extraction, and recrystallization. The dissolution process in these solvents has been reported to be endothermic and entropy-driven.
| Solvent | 272.15 K | 281.75 K | 291.35 K | 300.95 K | 310.55 K | 320.15 K |
| Methanol | 0.0187 | 0.0279 | 0.0409 | 0.0589 | 0.0833 | 0.1158 |
| Ethanol | 0.0163 | 0.0241 | 0.0353 | 0.0507 | 0.0715 | 0.0991 |
| n-Propanol | 0.0142 | 0.0211 | 0.0309 | 0.0443 | 0.0624 | 0.0864 |
| Isopropanol | 0.0131 | 0.0196 | 0.0289 | 0.0421 | 0.0602 | 0.0844 |
| n-Butanol | 0.0125 | 0.0185 | 0.0271 | 0.0392 | 0.0556 | 0.0772 |
| Isobutanol | 0.0113 | 0.0169 | 0.0251 | 0.0366 | 0.0525 | 0.0736 |
| Acetone | 0.0412 | 0.0598 | 0.0853 | 0.1192 | 0.1637 | 0.2215 |
| 2-Butanone | 0.0356 | 0.0513 | 0.0726 | 0.1005 | 0.1369 | 0.1841 |
| Ethyl Acetate (B1210297) | 0.0245 | 0.0361 | 0.0522 | 0.0739 | 0.1031 | 0.1418 |
| Methyl Acetate | 0.0298 | 0.0435 | 0.0621 | 0.0868 | 0.1196 | 0.1628 |
| Acetonitrile | 0.0105 | 0.0159 | 0.0238 | 0.0349 | 0.0506 | 0.0719 |
| Toluene | 0.0031 | 0.0049 | 0.0075 | 0.0113 | 0.0168 | 0.0246 |
| Cyclohexane | 0.0004 | 0.0006 | 0.0010 | 0.0016 | 0.0025 | 0.0039 |
| n-Hexane | 0.0003 | 0.0005 | 0.0008 | 0.0013 | 0.0020 | 0.0032 |
| n-Heptane | 0.0003 | 0.0005 | 0.0008 | 0.0013 | 0.0021 | 0.0034 |
| 1,4-Dioxane | 0.0321 | 0.0468 | 0.0671 | 0.0943 | 0.1302 | 0.1774 |
Data adapted from a study on the solubility of this compound.
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently at first to release any evolved CO₂ gas, then shake more vigorously.
-
Separation: Allow the layers to separate. The deprotonated sodium 2-chlorocinnamate will be in the aqueous layer. Drain the aqueous layer into a clean flask.
-
Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous layers.
-
Back-Wash (Optional): Wash the combined aqueous layers with a small amount of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid (e.g., HCl) with stirring until the solution is acidic (pH ~2), at which point the this compound will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Recrystallization of this compound
This protocol is for the final purification of this compound.
-
Solvent Selection: Choose a suitable solvent or solvent pair from the solubility table above. A common choice for cinnamic acids is an ethanol/water mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., ethanol) to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: If using a solvent pair, add the anti-solvent (e.g., hot water) dropwise to the hot solution until a slight cloudiness persists. Then add a few drops of the good solvent (ethanol) to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a mild temperature.
Visualizations
Caption: A typical purification workflow for this compound.
Caption: Potential degradation pathways for this compound.
References
Optimizing reaction time and temperature for 2-Chlorocinnamic acid synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chlorocinnamic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: A prevalent method for synthesizing cinnamic acids, including this compound, is the Perkin reaction.[1][2] This reaction involves the aldol (B89426) condensation of an aromatic aldehyde (in this case, 2-chlorobenzaldehyde) with an acid anhydride (B1165640) (commonly acetic anhydride) in the presence of a weak base, such as the alkali salt of the acid (e.g., sodium acetate).[1][2][3]
Q2: What are the typical reaction conditions for the Perkin reaction in this compound synthesis?
A2: The Perkin reaction generally requires high temperatures, often at reflux, and extended reaction times.[3][4] For a similar compound, p-chlorocinnamic acid, syntheses have been successful at reflux temperatures of 180-190°C for 9-12 hours.[4] Lowering the temperature can significantly decrease the yield.[4]
Q3: How does reaction temperature affect the yield of the final product?
A3: Reaction temperature is a critical parameter. For instance, in the synthesis of p-chlorocinnamic acid, a reaction conducted at reflux (180-190°C) for 9 hours resulted in an 80% yield.[4] However, when the temperature was lowered to 145-150°C for the same duration, the yield dropped to 47%.[4]
Q4: What is the role of the base catalyst in the Perkin reaction?
A4: The alkali salt of the acid, such as sodium acetate, acts as a base catalyst in the Perkin reaction.[1][2] It is crucial for the formation of the enolate from the acid anhydride, which then undergoes condensation with the aromatic aldehyde.[3] It is recommended to use anhydrous sodium acetate, as moisture can negatively impact the reaction.[3][5]
Troubleshooting Guide
Low Product Yield
Q5: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?
A5: Low yields in the synthesis of this compound can be attributed to several factors:
-
Suboptimal Reaction Temperature: As demonstrated in related syntheses, lower temperatures can drastically reduce the yield.[4] Ensure the reaction is heated to the optimal reflux temperature.
-
Insufficient Reaction Time: The Perkin reaction is often slow and requires several hours to reach completion.[3][6] Consider extending the reaction time if you observe incomplete conversion of starting materials.
-
Moisture Contamination: The presence of water can hydrolyze the acetic anhydride, rendering it ineffective.[5] Always use anhydrous reagents and ensure your glassware is thoroughly dried.
-
Impure Reagents: The purity of your starting materials, particularly the 2-chlorobenzaldehyde (B119727) and acetic anhydride, is crucial. Impurities can lead to side reactions and a lower yield of the desired product.
Product Purity Issues
Q6: The final this compound product is impure. What are the common impurities and how can I remove them?
A6: Common impurities can include unreacted starting materials (2-chlorobenzaldehyde) and side products.
-
Unreacted 2-Chlorobenzaldehyde: If the reaction is incomplete, residual 2-chlorobenzaldehyde may contaminate the product. During the workup, after converting the cinnamic acid to its sodium salt, unreacted aldehyde can be removed by steam distillation or extraction.[4][5][7] A bisulfite wash can also be effective in removing residual aldehyde.[5]
-
Side Products: Side reactions can occur at elevated temperatures, leading to byproducts.[8] Purification is essential to obtain a high-purity product.
Q7: What is the recommended procedure for purifying the crude this compound?
A7: A common and effective purification method is recrystallization.[9] After the initial workup, which typically involves acidifying the sodium salt of the cinnamic acid to precipitate the product, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to obtain purified crystals.[4][9] The general purification workflow involves:
-
Alkalinization of the reaction mixture to form the soluble sodium salt of cinnamic acid.[9]
-
Removal of non-acidic impurities (like unreacted aldehyde) via extraction or distillation.[4][7]
-
Acidification of the aqueous solution to precipitate the crude this compound.[4]
-
Isolation of the crude product by filtration.[4]
-
Recrystallization from an appropriate solvent to achieve high purity.[9]
Data Presentation
Table 1: Effect of Reaction Temperature on p-Chlorocinnamic Acid Yield[4]
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 180-190 (Reflux) | 9 | 80 |
| 145-150 | 9 | 47 |
Experimental Protocols
Protocol 1: Synthesis of p-Chlorocinnamic Acid via Perkin Reaction (Adapted for this compound)[4]
This protocol for p-chlorocinnamic acid can be adapted for the synthesis of this compound by substituting p-chlorobenzaldehyde with 2-chlorobenzaldehyde.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, place anhydrous acetic acid.
-
Reagent Addition: Slowly add boron tribromide in anhydrous benzene (B151609) while cooling the flask with ice. Stir the resulting solution for one hour at room temperature and then for 5-6 hours at 55-65°C.
-
Aldehyde Addition: After cooling, add 4-DMAP, pyridine, and NMP. Then, add 2-chlorobenzaldehyde.
-
Reaction: Heat the mixture to distill off benzene and acetic acid until the solution temperature reaches 180-190°C. Continue heating at this temperature for 9-12 hours.
-
Workup: After the reaction is complete, treat the solution with water and then with a 20% NaOH solution to a pH of 9-10.
-
Purification: Remove unreacted 2-chlorobenzaldehyde by vacuum distillation. Cool the remaining solution and filter it.
-
Precipitation: Treat the filtrate with a 20% HCl solution to a pH of 1-2 to precipitate the this compound.
-
Isolation: Stir the mixture under ice cooling for 2-3 hours, then filter the product, wash with cool water, and dry.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. jk-sci.com [jk-sci.com]
- 4. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 7. fchpt.stuba.sk [fchpt.stuba.sk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Removal of unreacted starting materials from 2-Chlorocinnamic acid product
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from 2-Chlorocinnamic acid synthesized via the Knoevenagel condensation of 2-chlorobenzaldehyde (B119727) and malonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found in a crude this compound product?
A1: The primary unreacted starting materials are typically 2-chlorobenzaldehyde and malonic acid. The presence of these impurities can affect the purity, crystallinity, and downstream applications of the final product.
Q2: I observe a low yield of this compound after synthesis. What are the potential causes?
A2: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, or side reactions. Key areas to investigate include the purity of starting materials, the choice and amount of catalyst (commonly a weak base like piperidine (B6355638) or pyridine), reaction temperature, and reaction time.[1][2] In the Knoevenagel condensation, the removal of water, a byproduct, can also be crucial to drive the reaction towards completion.[2]
Q3: My purified this compound has a low melting point. What does this indicate?
A3: A broad or depressed melting point is a common indicator of impurities. The presence of unreacted 2-chlorobenzaldehyde, malonic acid, or side products can disrupt the crystal lattice of the this compound, leading to a lower and broader melting range.
Q4: Are there any common side products I should be aware of during the synthesis of this compound?
A4: In Knoevenagel condensations, potential side reactions include the self-condensation of the aldehyde or Michael addition of the active methylene (B1212753) compound to the α,β-unsaturated product.[1] For Perkin reactions, which can also be used for synthesis, side products can arise from decarboxylation.[3] Careful control of reaction conditions can minimize the formation of these byproducts.
Troubleshooting Guides
This section provides solutions to specific issues encountered during the purification of this compound.
Issue 1: Presence of Unreacted 2-Chlorobenzaldehyde
Symptoms:
-
Oily or sticky appearance of the crude product.
-
Characteristic almond-like odor of benzaldehyde.
-
Corresponding signals in analytical spectra (e.g., ¹H NMR).
Troubleshooting Steps:
-
Extraction: 2-Chlorobenzaldehyde is soluble in many organic solvents but only slightly soluble in water.[2] An initial wash of the crude product with a non-polar solvent like hexane (B92381), in which this compound has low solubility, can be effective.
-
Recrystallization: Select a solvent system where the solubility of 2-chlorobenzaldehyde is significantly different from that of this compound. Based on solubility data, a mixed solvent system could be effective.
-
Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust separation based on polarity. 2-Chlorobenzaldehyde is less polar than this compound.
Issue 2: Presence of Unreacted Malonic Acid
Symptoms:
-
Highly acidic aqueous washings.
-
Difficulty in achieving a neutral pH during workup.
-
Broad peaks in NMR spectra.
Troubleshooting Steps:
-
Aqueous Wash: Malonic acid is highly soluble in water.[4] Thoroughly washing the crude product (dissolved in an organic solvent like ethyl acetate) with water or a dilute basic solution (e.g., sodium bicarbonate) will effectively remove malonic acid.
-
Recrystallization: Choose a solvent in which malonic acid is highly soluble, while this compound has lower solubility at room temperature.
Data Presentation: Solubility Data
The following table summarizes the solubility of this compound in various solvents at different temperatures, which is critical for selecting an appropriate recrystallization solvent.[5][6]
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Methanol | 25 | 25.8 |
| 40 | 45.2 | |
| Ethanol (B145695) | 25 | 20.1 |
| 40 | 36.5 | |
| Acetone | 25 | 35.4 |
| 40 | 60.1 | |
| Ethyl Acetate (B1210297) | 25 | 15.7 |
| 40 | 29.8 | |
| Toluene | 25 | 1.2 |
| 40 | 2.5 | |
| Acetonitrile | 25 | 8.9 |
| 40 | 17.3 | |
| Water | 25 | 0.05 |
| 40 | 0.12 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed to remove unreacted starting materials and other impurities from the crude product.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Distilled water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[7]
-
Heat the solution gently to ensure all the solid is dissolved.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be hot filtered.
-
Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography for Purification of this compound
This method is suitable for separating this compound from less polar impurities like 2-chlorobenzaldehyde.[8][9]
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a 1:1 mixture of hexane and ethyl acetate. Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a mobile phase of hexane:ethyl acetate (e.g., 9:1 v/v). This will elute the less polar compounds first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 8:2, then 7:3 v/v). This will help to elute the more polar this compound.
-
Collect Fractions: Collect the eluent in separate fractions.
-
Analyze Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Collection - Determination of 2âChlorocinnamic Acid Solubility in 16 Solvents: Model Correlation, Molecular Simulation and Solvent Effects Analysis - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 6. Determination of this compound Solubility in 16 Solvents: Model Correlation, Molecular Simulation and Solvent Effects Analysis | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. columbia.edu [columbia.edu]
Validation & Comparative
A Comparative Analysis of 2-Chlorocinnamic Acid and 4-Chlorocinnamic Acid for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, synthesis, spectroscopic signatures, and biological activities of 2-chlorocinnamic acid and 4-chlorocinnamic acid, complete with experimental protocols and pathway visualizations to support scientific research and development.
The positional isomerism of a substituent on an aromatic ring can profoundly influence the physicochemical properties and biological activities of a molecule. This guide provides a detailed comparative analysis of this compound (2-CCA) and 4-chlorocinnamic acid (4-CCA), two isomers of a halogenated derivative of cinnamic acid. While structurally similar, the placement of the chlorine atom at the ortho- (2-) versus the para- (4-) position imparts distinct characteristics to each compound, impacting their potential applications in research and drug development.
Physicochemical Properties: A Tale of Two Isomers
The location of the electron-withdrawing chlorine atom on the phenyl ring subtly alters the electronic distribution and intermolecular forces, leading to notable differences in the physical properties of 2-CCA and 4-CCA. A summary of their key physicochemical properties is presented below.
| Property | This compound | 4-Chlorocinnamic Acid |
| Molecular Formula | C₉H₇ClO₂ | C₉H₇ClO₂ |
| Molecular Weight | 182.60 g/mol | 182.60 g/mol |
| Appearance | White to light yellow crystalline solid[1] | White to light yellow crystalline powder[2][3] |
| Melting Point | 208-212 °C[4] | 248-250 °C[2][3][5] |
| pKa | ~4.3 (Predicted) | 4.41 (at 25°C) |
| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, chloroform, dichloromethane, ethyl acetate, and DMSO[1][6] | Sparingly soluble in water; Slightly soluble in DMSO, ethyl acetate, and methanol |
| Predicted logP | 2.5 | 2.4 |
The significantly higher melting point of 4-CCA suggests a more stable crystal lattice structure, likely due to more effective intermolecular packing facilitated by the para-substitution. The pKa values, which indicate the acidity of the carboxylic acid group, are quite similar, though the ortho-chloro substituent in 2-CCA is predicted to have a slightly stronger acidifying effect.
Synthesis and Reactivity
Both this compound and 4-chlorocinnamic acid can be synthesized through several established organic reactions, with the Perkin and Knoevenagel condensations being common methods. These reactions typically involve the condensation of the corresponding chlorobenzaldehyde with a reagent that provides the acrylic acid moiety.
The general workflow for the synthesis of chlorocinnamic acids via the Perkin reaction is depicted below.
Caption: General workflow for the synthesis of chlorocinnamic acids via the Perkin reaction.
Spectroscopic Analysis
The structural differences between 2-CCA and 4-CCA are clearly reflected in their spectroscopic data. Below is a comparative summary of their key spectral features.
| Spectroscopic Technique | This compound | 4-Chlorocinnamic Acid |
| ¹H NMR | The proximity of the chlorine atom to the acrylic acid side chain in the ortho position leads to more complex splitting patterns and downfield shifts for the aromatic protons adjacent to the chlorine. | The para-substitution results in a more symmetrical molecule, leading to simpler, more distinct splitting patterns for the aromatic protons (typically two doublets). |
| ¹³C NMR | The carbon atom bearing the chlorine atom (C2) will show a characteristic chemical shift, and the electronic effects of the ortho-substituent will influence the chemical shifts of the other aromatic carbons. | The carbon atom attached to the chlorine (C4) will have a distinct chemical shift, and the overall spectrum will reflect the symmetry of the molecule. |
| IR Spectroscopy | Characteristic peaks include C=O stretch (carboxylic acid), C=C stretch (alkene), aromatic C=C stretches, and a C-Cl stretch. The out-of-plane bending vibrations for the aromatic C-H bonds will be indicative of ortho-substitution. | Similar characteristic peaks to 2-CCA, but the pattern of the aromatic C-H out-of-plane bending vibrations will be characteristic of para-substitution. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns will be influenced by the ortho-position of the chlorine. | The mass spectrum will also exhibit the characteristic M⁺ and M+2 isotope pattern for chlorine. Fragmentation may differ from 2-CCA due to the different position of the chlorine atom. |
Comparative Biological Activities
The biological activities of this compound and 4-chlorocinnamic acid diverge significantly, highlighting the critical role of the chlorine atom's position.
This compound: The primary reported biological activity of 2-CCA is its role as an inhibitor of phenylpropanoid hydroxylation.[1] The phenylpropanoid pathway is a major metabolic route in plants for the synthesis of a wide variety of secondary metabolites. By inhibiting hydroxylation, 2-CCA can interfere with the production of downstream compounds.
References
A Comparative Guide to Analytical Methods for the Quantification of 2-Chlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 2-Chlorocinnamic acid against alternative analytical techniques. Supported by experimental data from analogous compounds, this document details methodologies and validation parameters to assist in the selection of the most appropriate analytical approach for your research and quality control needs.
High-Performance Liquid Chromatography (HPLC): A Validated Approach
HPLC is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds, offering a balance of speed, sensitivity, and resolution. A validated Reverse-Phase HPLC (RP-HPLC) method provides a reliable and robust approach for the routine quantification of this compound.
Proposed HPLC Method Parameters
Based on established methods for similar cinnamic acid derivatives, a suitable HPLC method for this compound would involve a C18 stationary phase with a mobile phase consisting of an organic solvent (such as acetonitrile (B52724) or methanol) and an acidified aqueous phase.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at approximately 270-280 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
Method Validation Summary
The validation of the proposed HPLC method would be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.
| Validation Parameter | Acceptance Criteria | Typical Performance for Cinnamic Acid Derivatives |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.03 - 0.3 µg/mL |
| Specificity | No interference at the analyte's retention time | Baseline resolution from potential impurities |
| Robustness | % RSD ≤ 5% for varied parameters | Consistent results with minor changes in mobile phase composition, pH, and flow rate |
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a robust method, other techniques offer distinct advantages, particularly in terms of sensitivity and specificity. The choice of method will depend on the specific analytical requirements, such as the sample matrix, required limits of detection, and available instrumentation.
| Analytical Technique | Principle | Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, with detection by UV absorbance. | Robust, cost-effective, widely available, and suitable for routine quality control. | Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra. |
| UHPLC-MS/MS | High-resolution chromatographic separation coupled with mass spectrometric detection of precursor and product ions. | Very high sensitivity and specificity, short analysis times, and suitable for complex matrices. | Higher equipment cost and complexity, potential for matrix effects. |
| GC-MS | Chromatographic separation of volatile compounds based on boiling point and polarity, with mass spectrometric detection. | High sensitivity and specificity, excellent for volatile impurities. | Requires derivatization for non-volatile compounds like this compound, which adds a step to sample preparation and can introduce variability. |
| UV-Vis Spectrophotometry | Measurement of light absorbance at a specific wavelength. | Simple, rapid, and cost-effective for the quantification of pure substances. | Lacks specificity in the presence of interfering substances that absorb at the same wavelength. |
Quantitative Performance Comparison
The following table provides a summary of typical quantitative performance data for the different analytical techniques based on the analysis of cinnamic acid and its derivatives.
| Parameter | HPLC-UV | UHPLC-MS/MS | GC-MS (with derivatization) | UV-Vis Spectrophotometry |
| Linearity Range (µg/mL) | 0.1 - 100 | 0.001 - 10 | 0.01 - 50 | 1 - 25 |
| LOD (µg/mL) | 0.01 - 0.1 | 0.0001 - 0.01 | 0.001 - 0.05 | 0.1 - 0.5 |
| LOQ (µg/mL) | 0.03 - 0.3 | 0.0003 - 0.03 | 0.003 - 0.15 | 0.3 - 1.5 |
| Precision (%RSD) | < 2% | < 5% | < 10% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% | 97-103% |
Experimental Protocols
HPLC-UV Method
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol (B129727) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.
-
Sample Solution: Prepare the sample containing this compound in the mobile phase to a final concentration within the calibration range.
Method Validation Procedure:
-
Specificity: Analyze blank samples (diluent) and samples spiked with potential interfering substances to ensure no co-eluting peaks are observed at the retention time of this compound.
-
Linearity: Analyze a series of at least five concentrations of the standard solution and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) to assess the method's reliability.
UHPLC-MS/MS Method
Sample Preparation:
-
Employ a protein precipitation or liquid-liquid extraction for biological matrices, followed by evaporation and reconstitution in the mobile phase.
Instrumentation and Conditions:
-
Column: A sub-2 µm particle size C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be optimized.
GC-MS Method
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix.
-
Evaporate the solvent and perform a derivatization reaction (e.g., silylation) to increase the volatility of the analyte.
Instrumentation and Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Mass Spectrometry: Electron Ionization (EI) with scanning or Selected Ion Monitoring (SIM) mode.
Mandatory Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Decision Pathway for Selecting an Analytical Method.
A Comparative Guide to Using 2-Chlorocinnamic Acid as a Reference Standard in Chromatography
For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in the validation and routine use of chromatographic methods. An ideal reference standard should be highly pure, stable, and exhibit chromatographic behavior suitable for the intended analytical method. This guide provides a comprehensive comparison of 2-Chlorocinnamic acid with other relevant cinnamic acid derivatives when used as a reference standard in chromatography.
Overview of this compound as a Reference Standard
This compound, a chlorinated derivative of cinnamic acid, is a solid, crystalline compound at room temperature. Its aromatic structure and the presence of a carboxylic acid group make it detectable by UV spectrophotometry, a common detection method in High-Performance Liquid Chromatography (HPLC). The chlorine substituent can influence its chromatographic retention time, potentially offering better separation from other components in a complex matrix compared to its non-halogenated counterpart, trans-cinnamic acid.
Performance Comparison with Alternative Reference Standards
The choice of a reference standard is often application-specific. Here, we compare this compound with viable alternatives: trans-Cinnamic acid, 4-Chlorocinnamic acid, and 2-Methoxycinnamic acid. The selection of the most suitable standard depends on the specific requirements of the analytical method, including the matrix of the sample and the physicochemical properties of the analyte of interest.
Table 1: Comparison of Physicochemical and Chromatographic Properties of Cinnamic Acid Derivatives
| Property | This compound | trans-Cinnamic Acid | 4-Chlorocinnamic Acid | 2-Methoxycinnamic Acid |
| Molecular Formula | C₉H₇ClO₂ | C₉H₈O₂ | C₉H₇ClO₂ | C₁₀H₁₀O₃ |
| Molecular Weight | 182.60 g/mol | 148.16 g/mol | 182.60 g/mol | 178.18 g/mol |
| Melting Point | 208-210 °C | 133-136 °C | 248-250 °C | 183-185 °C |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone. | Slightly soluble in water; soluble in ethanol, ether. | Sparingly soluble in water; soluble in organic solvents. | Poorly soluble in water; soluble in ethanol, acetone.[1] |
| Purity (Typical) | ≥98% | ≥99% | ≥98% | ≥98% |
| Stability | Generally stable as a solid. Solutions may be light and heat sensitive. | Stable under normal conditions. | Generally stable as a solid. | Solutions are sensitive to light and heat.[1] |
| UV λmax | ~274 nm (in MeOH) | ~273 nm (in MeOH) | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method using a reference standard. Below are representative protocols for HPLC-UV and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is adapted from a validated method for trans-cinnamic acid and is suitable for the analysis of this compound and its alternatives.
1. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard (e.g., this compound) and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 40:60 v/v). The exact ratio may need to be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 274 nm.
3. Method Validation Parameters:
-
Linearity: Assessed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (R²) > 0.999 is typically desired.
-
Precision: Determined by replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 2%.
-
Accuracy: Evaluated by spike and recovery experiments at different concentration levels. Recoveries between 98% and 102% are generally acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For volatile or semi-volatile compounds, or for enhanced sensitivity and specificity, GC-MS is a powerful alternative. Cinnamic acids generally require derivatization to increase their volatility for GC analysis. This protocol is based on the analysis of methoxycinnamic acid and can be adapted for this compound.[2]
1. Standard Solution and Derivatization:
-
Stock Solution (1 mg/mL): Prepare as described for the HPLC method.
-
Derivatization:
-
Evaporate a known volume of the standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous pyridine (B92270) to dissolve the residue.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Conditions:
-
Instrument: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagrams illustrate the key steps in preparing and analyzing samples using a reference standard.
Caption: Workflow for HPLC analysis using a reference standard.
Caption: Workflow for GC-MS analysis with derivatization.
Conclusion
This compound serves as a suitable reference standard for various chromatographic applications, offering good purity and stability. Its chlorinated structure can provide advantageous chromatographic properties in certain analytical scenarios. However, the selection of an appropriate reference standard is paramount and should be based on a thorough evaluation of the specific analytical method and its requirements. The comparison with alternatives such as trans-cinnamic acid, 4-chlorocinnamic acid, and 2-methoxycinnamic acid provides a basis for making an informed decision. The provided experimental protocols offer a starting point for method development and validation, ensuring the generation of accurate and reliable analytical data.
References
A Comparative Analysis of the Biological Activities of Halogenated Cinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
Halogenated cinnamic acids, a class of organic compounds characterized by the presence of one or more halogen atoms on the phenyl ring of cinnamic acid, have garnered significant attention in the scientific community for their diverse biological activities. The introduction of halogens can profoundly influence the physicochemical properties of the parent molecule, such as lipophilicity, electronic effects, and metabolic stability, thereby modulating their therapeutic potential. This guide provides a comparative overview of the biological activities of various halogenated cinnamic acids, supported by experimental data, to aid researchers in the fields of medicinal chemistry and drug discovery.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data on the biological activities of various halogenated cinnamic acids and their derivatives. It is important to note that the data presented is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 1: Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.
| Compound | IC₅₀ (µM) | Comments |
| 4-Hydroxycinnamic acid | >200 | Parent compound with low activity |
| 4-Fluorocinnamic acid ester derivative | 8.3 | Esterification and halogenation enhance activity[1] |
| 3-Chloro-4-fluorophenyl piperazine (B1678402) cinnamide | 0.16 | Complex amide derivative showing high potency[2] |
| 2-Chloro-3-methoxycinnamoyl piperazine derivative | 0.12 | Highly potent inhibitor[2] |
| Kojic Acid (Reference) | 17.76 - 32.2 | Standard tyrosinase inhibitor[1][2] |
Table 2: Anticancer Activity
The cytotoxic effects of halogenated cinnamic acids have been evaluated against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| Cinnamic acid | MDA-MB-231 (Breast) | - |
| 3-Fluorocinnamic acid dimer | Breast cancer cells | More cytotoxic than monomer |
| 3,4-Difluorocinnamic acid dimer | Breast cancer cells | More cytotoxic than monomer |
| Chalcone-cinnamic acid hybrid (with halogens) | MCF-7 (Breast) | 14.86[3] |
| Amide Cinnamate Derivatives | MCF-7 (Breast) | Strong inhibition at 100 µg/ml[4] |
| Phenyl amide cinnamate | MCF-7 (Breast) | Highest activity among tested amides[4] |
| Cinnamic acid derivatives | A549 (Lung) | IC₅₀ range of 10-18 µM for most derivatives[5] |
Table 3: Antimicrobial Activity
Halogenation has been shown to modulate the antimicrobial properties of cinnamic acid derivatives.
| Compound | Microorganism | MIC (µg/mL) |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | Staphylococcus aureus | < 0.2[6] |
| (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | < 0.2[6] |
| Halogenated Cinnamanilides | Escherichia coli, Pseudomonas aeruginosa | > 256[6] |
| Methyl 2-nitrocinnamate | Candida albicans | 128[7] |
Table 4: Anti-inflammatory Activity (COX-2 Inhibition)
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway.
| Compound | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 1,3,4-oxadiazole/oxime hybrids of cinnamic acid | 2.30–6.13 | - |
| Diarylpyrazole sulfonamides of cinnamic acid | 0.52–22.25 | up to 10.73 |
| Celecoxib (Reference) | 0.41 - 0.89 | 9.51 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the reported findings.
Tyrosinase Inhibition Assay
This assay is used to screen for inhibitors of mushroom tyrosinase.
-
Reagents and Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.
-
The rate of dopachrome (B613829) formation is determined from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.
-
Treat the cells with various concentrations of the halogenated cinnamic acid derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Reagents and Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent
-
96-well microplates
-
Incubator
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well microplate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental procedures relevant to the study of halogenated cinnamic acids.
References
- 1. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Finding a Novel Chalcone-Cinnamic Acid Chimeric Compound with Antiproliferative Activity against MCF-7 Cell Line Using a Free-Wilson Type Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of 2-Chlorocinnamic Acid Derivatives: A Comparative Guide to Mechanism Validation
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery and development, a thorough understanding of a compound's mechanism of action is paramount. This guide provides a comparative analysis of the validation of the mechanism of action of 2-Chlorocinnamic acid derivatives, a class of compounds showing promise as enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing their therapeutic potential through detailed experimental data and protocols.
Executive Summary
This compound and its derivatives have been identified as inhibitors of several enzymes, with a notable proposed mechanism of action being the inhibition of decarboxylases, such as malonic decarboxylase and 2-methoxycinnamic acid decarboxylase. This guide delves into the available data, outlines experimental methodologies for mechanism validation, and provides a comparative perspective against alternative enzyme inhibitors. While specific quantitative data for this compound derivatives is emerging, this guide establishes a foundational understanding for future research and development.
Data Presentation: A Comparative Overview of Decarboxylase Inhibitors
To effectively evaluate the potential of this compound derivatives, it is crucial to compare their inhibitory activity against that of known decarboxylase inhibitors. The following table provides a summary of inhibitory concentrations (IC50) for a selection of these compounds. It is important to note that direct comparative studies involving this compound derivatives are limited, and the data presented for these compounds is based on preliminary findings and may vary based on experimental conditions.
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| This compound | Malonic Decarboxylase | Data Not Available | - |
| This compound derivative A | Malonic Decarboxylase | Hypothetical Value: 15.2 | - |
| This compound derivative B | 2-Methoxycinnamic acid Decarboxylase | Hypothetical Value: 22.5 | - |
| Benserazide | Aromatic L-amino acid decarboxylase | ~5 | [1] |
| Carbidopa | Aromatic L-amino acid decarboxylase | ~10 | [2] |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | Tyrosinase | Data Not Available | [2] |
| Caffeic acid ethyl ester (CAEE) | Escherichia coli β-glucuronidase | 3.2 - 22.2 | [3] |
Note: The IC50 values for this compound derivatives are hypothetical and included for illustrative purposes, highlighting the need for further quantitative analysis.
Experimental Protocols: Validating the Mechanism of Action
The validation of this compound derivatives as decarboxylase inhibitors requires robust and reproducible experimental protocols. Below is a detailed methodology for a generic enzyme inhibition assay that can be adapted to specifically study the effects of these compounds on malonic decarboxylase or 2-methoxycinnamic acid decarboxylase.
Protocol: In Vitro Decarboxylase Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against a specific decarboxylase enzyme.
2. Materials:
-
Purified decarboxylase enzyme (e.g., malonic decarboxylase)
-
Substrate (e.g., malonic acid)
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Assay buffer (e.g., phosphate (B84403) buffer at optimal pH for the enzyme)
-
Detection reagent (e.g., a pH indicator or a coupled enzyme system to measure CO2 production)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Enzyme Preparation: Dilute the purified decarboxylase enzyme to a predetermined optimal concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the this compound derivative from the stock solution.
-
Assay Reaction:
-
To each well of the 96-well microplate, add the assay buffer.
-
Add the this compound derivative dilutions to the respective wells. Include a control with solvent only.
-
Add the enzyme solution to all wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Detection:
-
Measure the rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the chosen detection reagent. For example, a decrease in pH due to CO2 production can be monitored with a pH indicator.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the this compound derivative compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.[4]
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the proposed mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Proposed inhibitory action of this compound derivatives on decarboxylase enzymes.
Caption: A generalized workflow for the experimental validation of enzyme inhibition.
Concluding Remarks
The exploration of this compound derivatives as enzyme inhibitors presents a promising avenue for therapeutic innovation. While the current body of literature points towards the inhibition of decarboxylases as a key mechanism of action, further rigorous quantitative studies are imperative to substantiate these claims. The experimental framework provided in this guide offers a clear path for researchers to validate this mechanism and to build a comprehensive profile of these compounds. Direct comparative studies with established decarboxylase inhibitors will be crucial in positioning this compound derivatives within the therapeutic landscape. As research progresses, a clearer picture of their efficacy and potential applications will undoubtedly emerge, paving the way for the development of novel and effective treatments.
References
- 1. Inhibition of aromatic l-amino acid decarboxylase activity by human autoantibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 3. promegaconnections.com [promegaconnections.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
Comparative Analysis of Antibody Cross-Reactivity with Cinnamic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody binding affinity and specificity towards trans-cinnamic acid and its geometric isomer, cis-cinnamic acid. The following sections present supporting experimental data from a hypothetical study, detailed methodologies for the key experiments, and visualizations of the experimental workflow. This information is intended to aid researchers in understanding the nuances of antibody cross-reactivity with small molecule isomers.
Introduction
Cinnamic acid is a naturally occurring organic compound with two geometric isomers: trans-cinnamic acid and cis-cinnamic acid. While the trans-isomer is the more stable and common form, both isomers may be present in biological systems and pharmaceutical preparations. When developing antibodies for assays or therapeutic purposes targeting cinnamic acid or its derivatives, understanding the cross-reactivity with different isomers is crucial for ensuring specificity and accuracy. This guide details the binding characteristics of a hypothetical monoclonal antibody (mAb-TCA) raised against trans-cinnamic acid.
Data Presentation
The cross-reactivity of mAb-TCA was evaluated using Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The results are summarized in the tables below.
Table 1: ELISA Cross-Reactivity of mAb-TCA with Cinnamic Acid Isomers
| Analyte | IC50 (µM) | Cross-Reactivity (%) |
| trans-Cinnamic Acid | 0.5 | 100 |
| cis-Cinnamic Acid | 12.5 | 4 |
IC50: The concentration of analyte required to inhibit 50% of the antibody binding. Cross-reactivity was calculated as (IC50 of trans-cinnamic acid / IC50 of cis-cinnamic acid) x 100.
Table 2: SPR Kinetic Analysis of mAb-TCA Binding to Cinnamic Acid Isomers
| Analyte | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| trans-Cinnamic Acid | 2.5 x 10⁵ | 1.2 x 10⁻³ | 4.8 x 10⁻⁹ |
| cis-Cinnamic Acid | 1.1 x 10⁴ | 2.3 x 10⁻² | 2.1 x 10⁻⁶ |
ka: Association rate constant. kd: Dissociation rate constant. KD: Equilibrium dissociation constant (kd/ka).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Antibody Production
A monoclonal antibody (mAb-TCA) was produced in mice against a trans-cinnamic acid-keyhole limpet hemocyanin (KLH) conjugate. The hapten, trans-cinnamic acid, was activated and covalently linked to the carrier protein KLH to elicit an immune response. Hybridoma technology was used to generate and screen for antibody-producing cells with high affinity for trans-cinnamic acid.
Competitive ELISA Protocol
A competitive ELISA was performed to determine the cross-reactivity of mAb-TCA with cis- and trans-cinnamic acid.
-
Coating: A 96-well microplate was coated with a trans-cinnamic acid-bovine serum albumin (BSA) conjugate overnight at 4°C.
-
Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).
-
Blocking: The plate was blocked with 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Washing: The plate was washed three times with PBST.
-
Competition: A mixture of a fixed concentration of mAb-TCA and varying concentrations of either trans-cinnamic acid or cis-cinnamic acid (competitors) was added to the wells and incubated for 1 hour at room temperature.
-
Washing: The plate was washed three times with PBST.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was added and incubated for 1 hour at room temperature.
-
Washing: The plate was washed five times with PBST.
-
Substrate Addition: TMB substrate was added, and the reaction was stopped with sulfuric acid.
-
Reading: The absorbance was read at 450 nm. The IC50 values were calculated from the resulting competition curves.
Surface Plasmon Resonance (SPR) Protocol
SPR analysis was used to determine the kinetic parameters of mAb-TCA binding to the cinnamic acid isomers.
-
Immobilization: mAb-TCA was immobilized on a CM5 sensor chip via amine coupling.
-
Analyte Injection: Various concentrations of trans-cinnamic acid and cis-cinnamic acid were injected over the sensor surface.
-
Data Collection: Association and dissociation phases were monitored in real-time.
-
Regeneration: The sensor surface was regenerated with a low pH buffer between analyte injections.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and affinity (KD).
Mandatory Visualization
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing antibody cross-reactivity.
Signaling Pathway (Hypothetical)
While cinnamic acid itself is not known to directly trigger a specific signaling pathway leading to an immune response, the hapten-carrier conjugate engages the immune system. The following diagram illustrates the general principle of how a hapten-carrier conjugate is recognized by the immune system to generate antibodies.
Caption: Immune response to a hapten-carrier conjugate.
Comparing the efficacy of different catalysts for 2-Chlorocinnamic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chlorocinnamic acid, a key intermediate in the development of various pharmaceuticals and functional materials, can be achieved through several catalytic pathways. The choice of catalyst is a critical factor that significantly influences reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of the efficacy of different catalysts employed in the primary synthetic routes to this compound, supported by available experimental data and detailed methodologies.
Comparison of Catalytic Performance
The following table summarizes the performance of various catalysts for the synthesis of this compound via the Perkin, Knoevenagel, and Heck reactions. It is important to note that direct comparative studies under identical conditions for this compound are limited in publicly available literature. The data presented is a compilation from various sources and representative of typical performance for the synthesis of substituted cinnamic acids.
| Synthetic Method | Catalyst/Catalyst System | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Perkin Reaction | Sodium Acetate (B1210297) (anhydrous) | ~71[1] | 4 - 10 | 160 - 180 | Readily available and inexpensive catalyst.[1] | High reaction temperatures, potential for side reactions, and formation of tar-like byproducts.[1] |
| Potassium Acetate (anhydrous) | Generally higher than Sodium Acetate | 4 - 10 | 160 - 180 | Higher reactivity compared to sodium acetate. | High reaction temperatures and potential for byproducts. | |
| Knoevenagel Condensation | Pyridine/Piperidine | High | 2 - 4 | ~100 | Versatile for various substituted aldehydes.[2] | Use of toxic and carcinogenic pyridine.[3] |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | Good to Excellent | 1 - 1.5 | 100 - 110 | Milder and more environmentally friendly than pyridine/piperidine.[4] | Requires extraction and recrystallization for purification.[4] | |
| Heck Reaction | Pd(OAc)₂ / PPh₃ | High | 6 - 12 | ~100 | High functional group tolerance and stereoselectivity for the trans-isomer.[1][5] | Catalyst can be expensive and require inert atmosphere.[1] |
| Pd/C (Palladium on Carbon) | Good to High | 4 - 12 | 100 - 140 | Heterogeneous catalyst, easy to separate and recycle.[5] | May require higher temperatures and longer reaction times compared to homogeneous catalysts.[5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via the Perkin, Knoevenagel, and Heck reactions are provided below. These protocols are representative and may require optimization for specific laboratory conditions.
Perkin Reaction using Sodium Acetate
This method involves the condensation of 2-chlorobenzaldehyde (B119727) with acetic anhydride (B1165640) using anhydrous sodium acetate as the catalyst.[6][7][8]
Materials:
-
2-Chlorobenzaldehyde
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
10% Sodium Carbonate Solution
-
Concentrated Hydrochloric Acid
-
Deionized Water
Procedure:
-
A mixture of 2-chlorobenzaldehyde (0.1 mol), acetic anhydride (0.15 mol), and anhydrous sodium acetate (0.075 mol) is placed in a round-bottom flask fitted with a reflux condenser.
-
The mixture is heated in an oil bath at 180°C for 5 hours.
-
The hot reaction mixture is then poured into 100 mL of water.
-
The solution is heated until all the oil has dissolved, and then a 10% sodium carbonate solution is added until the solution is alkaline.
-
The solution is filtered while hot to remove any resinous byproducts.
-
The filtrate is cooled and acidified with concentrated hydrochloric acid until the precipitation of this compound is complete.
-
The precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure product.
Knoevenagel Condensation using DABCO
This protocol utilizes the less hazardous base DABCO for the condensation of 2-chlorobenzaldehyde and malonic acid.[4]
Materials:
-
2-Chlorobenzaldehyde
-
Malonic Acid
-
DABCO (1,4-Diazabicyclo[2.2.2]octane)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Chloroform/Hexane for recrystallization
Procedure:
-
To a solution of 2-chlorobenzaldehyde (1.0 equiv) and malonic acid (2.0 equiv) in DMF, add DABCO (2.0 equiv).
-
The reaction mixture is stirred at 100-110°C for 60-90 minutes, with progress monitored by TLC.
-
Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The crude product is then recrystallized from a chloroform/hexane system to provide pure this compound.
Heck Reaction using a Palladium Catalyst
This procedure describes the palladium-catalyzed coupling of 2-chloroiodobenzene with acrylic acid.[1][2]
Materials:
-
2-Chloroiodobenzene
-
Acrylic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (B128534) (Base)
-
N,N-Dimethylformamide (DMF, solvent)
Procedure:
-
In a reaction vessel, combine 2-chloroiodobenzene (1.0 mmol), acrylic acid (1.2 mmol), Palladium(II) acetate (1-2 mol%), and triethylamine (2.0 mmol).
-
Add DMF as the solvent and flush the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to 100°C with vigorous stirring for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, acidify the mixture with dilute HCl to a pH of ~2 to precipitate the product.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent like ethanol/water to yield pure this compound.
Visualizing the Experimental Workflow and Reaction Pathway
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for comparing different catalysts.
Caption: Catalytic cycle of the Heck reaction for this compound.
References
Head-to-head comparison of Perkin vs. Knoevenagel synthesis for substituted cinnamic acids
For researchers, scientists, and professionals in drug development, the synthesis of substituted cinnamic acids is a critical step in the creation of a wide array of pharmaceuticals and bioactive molecules. The Perkin and Knoevenagel reactions represent two of the most established and versatile methods for achieving this. This guide provides an objective, data-driven comparison of these two synthetic routes, offering insights into their respective advantages and limitations to inform methodological choices in a research and development setting.
At a Glance: Perkin vs. Knoevenagel
| Feature | Perkin Reaction | Knoevenagel Condensation |
| Reactants | Aromatic aldehyde, acid anhydride | Aromatic aldehyde, active methylene (B1212753) compound (e.g., malonic acid) |
| Catalyst | Alkali salt of the corresponding acid (e.g., sodium acetate) | Weak base (e.g., pyridine (B92270), piperidine) |
| Typical Conditions | High temperatures (often >160°C), longer reaction times | Milder temperatures, shorter reaction times |
| Yields | Moderate to good, sensitive to substituents | Generally high, versatile for a broad range of substrates |
| Substrate Scope | Primarily aromatic aldehydes | Aromatic and aliphatic aldehydes and ketones |
| Byproducts | Acetic acid (when using acetic anhydride) | Water, Carbon dioxide (with malonic acid and subsequent decarboxylation) |
Reaction Mechanisms
The fundamental difference between the Perkin and Knoevenagel reactions lies in the nature of the nucleophile that attacks the aromatic aldehyde.
Perkin Reaction: In the Perkin reaction, the enolate of an acid anhydride, formed in the presence of a weak base, acts as the nucleophile.[1] The reaction proceeds through an aldol-type condensation followed by dehydration.[1]
Caption: General workflow of the Perkin reaction.
Knoevenagel Condensation: The Knoevenagel condensation utilizes a carbanion generated from an active methylene compound, such as malonic acid, as the nucleophile.[2] The reaction is catalyzed by a weak base and is often followed by decarboxylation when malonic acid is used, leading directly to the cinnamic acid derivative.[2]
Caption: General workflow of the Knoevenagel condensation.
Performance Comparison: Yields of Substituted Cinnamic Acids
The choice between the Perkin and Knoevenagel synthesis is often dictated by the desired yield and the nature of the substituents on the aromatic aldehyde. The Knoevenagel condensation generally offers higher yields under milder conditions and demonstrates greater versatility.[3] The Perkin reaction, while historically significant, can be sensitive to the electronic nature of the substituents and often requires more forcing conditions.[3]
| Substituent on Benzaldehyde (B42025) | Perkin Reaction Yield (%) | Knoevenagel Condensation Yield (%) |
| H | 23-72[4][5] | 90[6] |
| 4-Methoxy | - | 82 (as dicarboxylic acid)[7] |
| 4-Chloro | - | >95[8] |
| 4-Nitro | - | >95[8] |
| 3-Nitro | - | >95[8] |
| 2,4-Dichloro | - | >95[8] |
| 4-Hydroxy | - | 71 (as dicarboxylic acid)[7] |
| Vanillin (4-hydroxy-3-methoxy) | - | 80 (as dicarboxylic acid)[7] |
| Syringaldehyde (4-hydroxy-3,5-dimethoxy) | - | 68 (as dicarboxylic acid)[7] |
Note: Yields can vary significantly based on specific reaction conditions and purification methods.
Experimental Protocols
Perkin Reaction: Synthesis of Cinnamic Acid
This protocol is adapted from a standard laboratory procedure.[3]
Materials:
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate (B1210297)
-
10% Sodium carbonate solution
-
Hydrochloric acid
-
Deionized water
Procedure:
-
A mixture of 10.6 g (0.1 mol) of benzaldehyde, 15.3 g (0.15 mol) of acetic anhydride, and 8.2 g (0.1 mol) of anhydrous sodium acetate is placed in a round-bottom flask fitted with a reflux condenser.[3]
-
The mixture is heated in an oil bath at 180°C for 5 hours.[3]
-
The hot reaction mixture is poured into 100 mL of water.
-
The oily layer is separated, and the aqueous layer is extracted with a small amount of ether to remove any unreacted benzaldehyde.
-
The aqueous solution is boiled with decolorizing carbon and then filtered.
-
The filtrate is cooled and acidified with concentrated hydrochloric acid.
-
The precipitated cinnamic acid is collected by filtration, washed with cold water, and recrystallized from hot water.
Knoevenagel Condensation: Synthesis of Substituted Cinnamic Acids
This protocol is a general procedure adaptable for various substituted benzaldehydes.[3]
Materials:
-
Substituted benzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (B6355638) (catalytic amount)
-
Hydrochloric acid
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (e.g., 0.1 mol) in pyridine (50 mL).[3]
-
Add malonic acid (e.g., 0.15 mol) and a catalytic amount of piperidine (e.g., 0.5 mL) to the solution.[3]
-
Heat the reaction mixture at 100°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid.[3]
-
Collect the precipitated product by filtration, wash it thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Conclusion
Both the Perkin and Knoevenagel reactions are powerful tools for the synthesis of substituted cinnamic acids. The Knoevenagel condensation, however, emerges as the more versatile and efficient method, generally providing higher yields under milder reaction conditions for a broader range of substrates.[3] The Perkin reaction remains a valuable, classic method, particularly for the synthesis of unsubstituted cinnamic acid, but its requirement for high temperatures and potential for lower yields with certain substituted benzaldehydes can be limiting. For researchers and drug development professionals, the choice of synthesis will ultimately depend on the specific substrate, desired yield, and the laboratory's capabilities and green chemistry considerations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. bepls.com [bepls.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to Purity Validation of 2-Chlorocinnamic Acid: DSC vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development and chemical research, the accurate determination of a compound's purity is paramount. This guide provides a comprehensive comparison of two prevalent analytical techniques for the purity validation of 2-Chlorocinnamic acid: Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC). We will delve into the principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on hypothetical experimental data.
Principle of Purity Determination
Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline substance, the presence of impurities broadens the melting endotherm and depresses the melting point. Based on the Van't Hoff equation, the mole fraction of impurities can be calculated from the shape of the melting peak. This makes DSC an absolute method for determining the total purity of a crystalline compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that distinguishes components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, a sample of this compound is dissolved and injected into the HPLC system. The resulting chromatogram shows a major peak for the main compound and smaller peaks for any impurities. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.
Comparative Purity Analysis
To illustrate the application of both techniques, a hypothetical batch of this compound was analyzed. The results are summarized in the table below.
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) |
| Purity (mole %) | 99.85% | 99.82% (Area %) |
| Melting Point (°C) | Onset: 208.5 °C, Peak: 210.2 °C | Not Applicable |
| Retention Time (min) | Not Applicable | 5.8 min |
| Impurity Profile | Provides total impurity content | Detects and quantifies individual impurities |
| Analysis Time | ~30 minutes per sample | ~15 minutes per sample |
| Sample Size | 1-3 mg | 5-10 µL injection of a ~1 mg/mL solution |
| Primary Output | Thermogram (Heat Flow vs. Temperature) | Chromatogram (Signal vs. Retention Time) |
Experimental Protocols
Differential Scanning Calorimetry (DSC) Purity Analysis
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile impurities or sublimation of the sample during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Method:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 180 °C).
-
Ramp the temperature at a slow, constant rate (e.g., 1 °C/min) to a temperature above the completion of the melting process (e.g., 220 °C).
-
Record the heat flow as a function of temperature.
Data Analysis: The purity is calculated from the resulting melting endotherm using the instrument's software, which applies the Van't Hoff equation. The software analyzes the shape of the peak to determine the mole percent purity.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method:
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B). A typical starting condition could be 60% B, moving to a higher concentration of A to elute any less polar impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Data Analysis: The chromatogram is integrated to determine the peak areas. The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks detected in the chromatogram.
Visualizing the Workflow
Caption: Workflow for purity validation of this compound using DSC.
Comparison of Techniques
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Thermodynamic (Melting Point Depression) | Chromatographic (Separation) |
| Selectivity | Measures total soluble impurities | Separates and quantifies individual impurities |
| Sensitivity | Generally less sensitive to very low levels of impurities | Highly sensitive, capable of detecting trace impurities |
| Applicability | Limited to crystalline, thermally stable compounds | Applicable to a wide range of soluble compounds |
| Information Provided | Absolute purity (mole %), melting point | Relative purity (area %), impurity profile, retention times |
| Method Development | Relatively straightforward | Can be complex and time-consuming |
| Solvent Consumption | None | Significant, requires high-purity solvents |
Conclusion
Both DSC and HPLC are valuable and robust methods for the purity assessment of this compound, each offering distinct advantages. DSC provides a rapid, absolute measurement of total purity for crystalline materials and serves as an excellent orthogonal technique to chromatography. It is particularly useful for confirming the overall purity of a batch with minimal method development.
HPLC, on the other hand, delivers a more detailed picture by separating, identifying, and quantifying individual impurities. This level of detail is often crucial for regulatory submissions, for understanding degradation pathways, and for optimizing synthetic processes.
For a comprehensive and reliable purity validation of this compound, a dual approach utilizing both DSC and HPLC is recommended. The agreement between the results from these two fundamentally different techniques provides a high degree of confidence in the quality and purity of the material. The choice of a primary method will depend on the specific requirements of the analysis, the stage of drug development, and the nature of the expected impurities.
Safety Operating Guide
Proper Disposal of 2-Chlorocinnamic Acid in a Laboratory Setting
For immediate reference, treat 2-Chlorocinnamic acid and any contaminated materials as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for disposal by a licensed waste management contractor.
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its associated hazards. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Ingestion is harmful.[2][3] Adherence to appropriate safety protocols is mandatory.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves.[1]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]
Summary of Safety and Physical Data
The following table summarizes key quantitative data for this compound, compiled from safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO₂ | [2] |
| Molecular Weight | 182.60 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| GHS Hazard Statements | H315, H319, H335 | [1][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national regulations.[1][4] The following protocol provides a general framework for its safe disposal as a solid chemical waste.
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a chemical is a hazardous waste.[1]
-
Given its irritant properties, this compound should be managed as a hazardous waste to ensure compliance and safety.
2. Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Collect solid this compound waste, including any contaminated items like weighing papers, gloves, and paper towels, in a designated and compatible hazardous waste container.[1][5]
3. Container Selection and Labeling:
-
Use a container that is chemically compatible with this compound and is in good condition, with a secure, leak-proof lid. The original container is often a suitable choice.[6]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] The label should also include the date when the first waste was added.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8][9]
-
The SAA must be under the control of laboratory personnel.[4]
-
Keep the container closed at all times, except when adding waste.[1][9]
5. Arranging for Disposal:
-
Once the container is full, or in accordance with your institution's policies, contact your EHS department to arrange for a pickup by a licensed hazardous waste disposal company.[4][6]
-
Complete any required waste collection forms as per your institution's procedures.[1]
6. Accidental Spill Cleanup:
-
In the event of a spill, avoid creating dust.[1]
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
-
Clean the spill area thoroughly.
Prohibited Actions:
-
DO NOT dispose of this compound down the drain.[1]
-
DO NOT dispose of this compound in the regular trash.[4]
-
DO NOT mix with incompatible chemicals. This compound is incompatible with strong oxidizing agents.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. spokane.wsu.edu [spokane.wsu.edu]
- 2. This compound | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. danielshealth.com [danielshealth.com]
- 5. essex.ac.uk [essex.ac.uk]
- 6. vumc.org [vumc.org]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2-Chlorocinnamic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chlorocinnamic acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound is a hazardous substance that requires careful handling. It is classified as:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | Protects against dust particles and splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves. While specific breakthrough times for this compound are not readily available, nitrile or neoprene gloves are generally recommended for handling similar chemicals.[3] Always inspect gloves for integrity before use. | Prevents skin contact which can lead to irritation.[1] |
| Body Protection | A standard lab coat or chemical-resistant apron. For larger quantities, impervious clothing may be necessary. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 or equivalent particulate respirator should be used.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended. | Prevents inhalation of dust which may cause respiratory tract irritation.[1] |
Note: No specific occupational exposure limits (PELs or TLVs) for this compound have been established by OSHA or NIOSH.[5] Therefore, it is crucial to handle this chemical with adequate ventilation and engineering controls to minimize exposure.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill and Disposal Plan
-
Spill Cleanup:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Prevent the chemical from entering drains or waterways.[6]
-
-
Disposal:
Below is a logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
